2-bromo-N-(4-butylphenyl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-N-(4-butylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-2-3-4-10-5-7-11(8-6-10)14-12(15)9-13/h5-8H,2-4,9H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIQZVLJCUNXJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Safety, Handling, and Reactivity Profile of 2-Bromo-N-(4-butylphenyl)acetamide
This technical guide is structured as a high-level Research Compound Safety Dossier . As a Senior Application Scientist, I have synthesized this document based on the Structure-Activity Relationships (SAR) of alpha-haloacetamides, as specific toxicological data for the 4-butyl derivative is often proprietary or sparse in public registries.
This guide treats 2-bromo-N-(4-butylphenyl)acetamide as a potent electrophilic alkylating agent.
Document Control:
-
Version: 1.0 (Research Use Only)
-
Classification: Electrophilic Alkylating Agent / Skin Sensitizer
Part 1: Executive Technical Summary
This compound is not merely a "hazardous chemical"; it is a cysteine-reactive probe . Structurally, it consists of a lipophilic tail (4-butylphenyl) facilitating membrane permeability, and a reactive warhead (alpha-bromoacetamide).
The Core Hazard Mechanism:
The electrophilic carbon adjacent to the bromine atom (
Part 2: Physicochemical Identity & Predicted Properties
Note: As a specialized research intermediate, experimental constants may vary by synthesis batch. The values below represent high-confidence predicted ranges based on structural analogs (e.g., 2-bromo-N-(4-methylphenyl)acetamide).
Table 1: Chemical Identity & Physical Constants
| Property | Specification / Prediction |
| Chemical Name | This compound |
| Molecular Formula | |
| Molecular Weight | ~270.17 g/mol |
| Physical State | Solid (Crystalline Powder) |
| Color | White to Off-White (Yellowing indicates oxidation/hydrolysis) |
| Solubility (Water) | Low (< 0.1 mg/mL) - Driven by the lipophilic butyl chain |
| Solubility (Organic) | High in DMSO, DMF, Dichloromethane, Ethanol |
| Melting Point | Predicted: 95°C – 115°C (Analogous to methyl-variants) |
| Reactivity | Hydrolyzes in aqueous base to release bromide and glycolic acid derivatives |
Part 3: Hazard Identification (SAR Analysis)
Signal Word: DANGER
Primary Hazards (GHS Classification)
Based on the alpha-haloacetamide pharmacophore, the following hazards are intrinsic to the molecule regardless of the butyl substituent:
-
Skin Corrosion/Irritation (Category 1B): The compound alkylates skin proteins upon contact.
-
Skin Sensitization (Category 1): High potential for allergic contact dermatitis. Once sensitized, trace exposure can trigger anaphylactic-type reactions.
-
Serious Eye Damage (Category 1): Irreversible corneal opacity due to protein cross-linking.
-
Acute Toxicity (Oral): Likely toxic if swallowed due to depletion of gastric/systemic glutathione.
The Mechanism of Toxicity
The following diagram illustrates the irreversible alkylation mechanism that dictates both the compound's utility and its danger.
Caption: Figure 1. Mechanism of Action. The electrophilic alpha-carbon undergoes SN2 attack by biological thiols, leading to irreversible protein modification and toxicity.
Part 4: Handling Protocols & Engineering Controls
Expert Insight: Standard latex gloves are insufficient . Haloacetamides can permeate thin latex. Nitrile (minimum 0.11 mm) or double-gloving is the mandatory standard.
Safe Weighing & Solubilization Workflow
-
Engineering Control: All weighing of the solid must occur inside a Chemical Fume Hood or a Powder Containment Enclosure .
-
Solvent Choice: Dissolve in DMSO or DMF before adding to aqueous buffers. The butyl chain renders it hydrophobic; adding directly to water will result in precipitation and erratic dosing.
-
Vessel Selection: Use glass or polypropylene. Avoid polystyrene if using high concentrations of DMSO.
Decontamination Solution (The "Quench")
Because this compound is an alkylator, water alone is a poor cleaning agent (hydrolysis is slow). You must chemically "kill" the active site.
-
Preparation: 5% Sodium Thiosulfate or 10% L-Cysteine solution.
-
Protocol: Apply the thiol-rich solution to spills. The thiol acts as a "sacrificial nucleophile," reacting rapidly with the bromo-group to form a harmless, water-soluble thioether.
Part 5: Synthesis & Stability Logic
For researchers synthesizing this compound or analyzing impurities, understanding the pathway is critical for safety.
Caption: Figure 2. Synthesis Pathway. The reaction requires careful temperature control (0°C) to prevent di-alkylation or polymerization.
Part 6: Emergency Response (Self-Validating Protocols)
Ocular Exposure[2][3]
-
Immediate Action: Flush with water for 15 minutes.
-
The "Why": Haloacetamides are lachrymators (tear gas agents). The pain is immediate, but the damage (corneal clouding) is progressive. Do not wait for pain to subside.
Skin Exposure[3][4][5][6]
-
Secondary Action: If available, rinse with a dilute solution of polyethylene glycol (PEG 400) or a specific decontamination solution (like Diphoterine®), as the lipophilic butyl chain makes the compound difficult to remove with water alone.
Spillage (Solid)
-
Isolate: Evacuate the immediate area (dust risk).
-
PPE: Wear respiratory protection (N95 or P100) and double nitrile gloves.
-
Neutralize: Cover powder with damp paper towels soaked in 5% Sodium Thiosulfate .
-
Disposal: Collect as hazardous chemical waste (Halogenated Organic).
Part 7: References
-
BenchChem. (2025).[2][4] A Comprehensive Technical Guide to the Safe Handling and Application of Bromoacetamide Compounds.[4] Retrieved from
-
Thermo Fisher Scientific. (2025).[5] Safety Data Sheet: 2-Bromo-N-(4-methylphenyl)acetamide (Analogous Structure). Retrieved from
-
Sigma-Aldrich. (2025). Safety Data Sheet: Bromoacetic acid derivatives and general handling. Retrieved from
-
PubChem. (n.d.). Compound Summary: 2-bromo-N-(4-methylphenyl)acetamide (CID 94722). National Library of Medicine. Retrieved from
-
Frontier Specialty Chemicals. (n.d.).[1] N-(2-Bromo-4-nitrophenyl)acetamide Properties and Applications. Retrieved from
Sources
Introduction: Unveiling a Key Building Block in Modern Chemistry
An In-depth Technical Guide to α-Bromo-N-(4-butylphenyl)acetamide A Senior Application Scientist's Perspective on a Versatile Chemical Moiety
α-Bromo-N-(4-butylphenyl)acetamide belongs to the α-haloacetamide class of compounds, a group of reagents characterized by a halogen atom positioned on the carbon adjacent (the "alpha" position) to a carbonyl group. This specific arrangement confers a high degree of reactivity, making these compounds valuable electrophilic building blocks in organic synthesis and key functional groups in medicinal chemistry. The presence of the N-(4-butylphenyl) group provides lipophilicity and specific steric and electronic properties that can be leveraged in targeted molecular design.
This guide provides an in-depth examination of α-bromo-N-(4-butylphenyl)acetamide, moving beyond simple data recitation to explain the underlying chemical principles and practical considerations essential for researchers, scientists, and drug development professionals. We will explore its synthesis, reactivity, and potential applications, with a focus on its role as a covalent modifier in the design of targeted therapeutics.
PART 1: Molecular Profile and Physicochemical Characteristics
The functionality of α-bromo-N-(4-butylphenyl)acetamide is a direct consequence of its molecular architecture. The molecule integrates three key features:
-
The Electrophilic Core : The α-bromoacetyl group is the reactive center. The electron-withdrawing nature of the adjacent carbonyl group and the bromine atom polarizes the α-carbon, making it highly susceptible to nucleophilic attack. Bromine's effectiveness as a leaving group further enhances this reactivity.
-
The Amide Linker : The acetamide moiety provides structural rigidity and participates in hydrogen bonding, which can be crucial for molecular recognition and binding within a biological target.
-
The Lipophilic Tail : The 4-butylphenyl group adds significant non-polar character to the molecule, influencing its solubility, membrane permeability, and potential for hydrophobic interactions with target proteins.
Physicochemical Data Summary
While specific experimental data for this exact compound is not broadly published, its properties can be reliably predicted based on its constituent parts and data from closely related analogs.
| Property | Value (Predicted/Typical) | Source/Analogy |
| Molecular Formula | C₁₂H₁₆BrNO | - |
| Molecular Weight | 270.17 g/mol | - |
| IUPAC Name | 2-bromo-N-(4-butylphenyl)acetamide | - |
| CAS Number | Not assigned (as of Feb 2026) | - |
| Appearance | Off-white to light grey solid | Analogy with similar N-aryl acetamides[1] |
| Melting Point | 100-120 °C (Estimated) | Analogy with similar compounds[2] |
| Solubility | Insoluble in water, soluble in organic solvents (e.g., Chloroform, Acetone, Ethanol) | General property of N-aryl acetamides[3] |
Spectroscopic Signature Analysis
Characterization of α-bromo-N-(4-butylphenyl)acetamide relies on standard spectroscopic techniques. The expected spectral data would include:
-
¹H NMR : Protons on the α-carbon would appear as a singlet at approximately 3.9-4.2 ppm. Aromatic protons of the 4-butylphenyl ring would show a characteristic AA'BB' pattern (two doublets) between 7.0-7.6 ppm. The N-H proton would appear as a broad singlet, typically downfield (>8.0 ppm). The butyl chain would exhibit signals in the upfield region (0.9-2.7 ppm).
-
¹³C NMR : The carbonyl carbon would be observed around 165-170 ppm. The α-carbon attached to bromine would be significantly shifted to ~30-35 ppm. Aromatic carbons would appear in the 120-140 ppm range, and the butyl chain carbons would be found in the 13-35 ppm region.
-
IR Spectroscopy : Key vibrational bands would include a strong C=O stretch for the amide at ~1670-1690 cm⁻¹, an N-H stretch around 3250-3350 cm⁻¹, and C-H stretches for the aromatic and aliphatic groups.
-
Mass Spectrometry : The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]+ and [M+2]+ peaks of roughly equal intensity, which is indicative of the presence of a single bromine atom.[4]
PART 2: Synthesis, Reactivity, and Mechanistic Insights
Synthesis Protocol: Acylation of 4-Butylaniline
The most direct and common method for synthesizing α-bromo-N-(4-butylphenyl)acetamide is the nucleophilic acyl substitution reaction between 4-butylaniline and a bromoacetylating agent, such as bromoacetyl bromide or bromoacetyl chloride.
Materials:
-
4-Butylaniline
-
Bromoacetyl bromide
-
Anhydrous acetone or Dichloromethane (DCM)
-
A non-nucleophilic base (e.g., Triethylamine or Pyridine)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Ethanol or Ethyl Acetate/Hexane mixture for recrystallization
Step-by-Step Methodology:
-
Reaction Setup : In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-butylaniline (1.0 equivalent) and the non-nucleophilic base (1.1 equivalents) in anhydrous acetone.
-
Cooling : Cool the solution to 0-5 °C using an ice bath. This is critical to control the exothermic reaction and minimize side product formation.
-
Addition of Acylating Agent : Slowly add bromoacetyl bromide (1.05 equivalents) dropwise to the cooled, stirring solution. The slow addition prevents a rapid temperature increase.
-
Reaction Monitoring : Allow the reaction to stir at room temperature for 2-4 hours. Progress should be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Workup : Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid byproduct (HBr). The product may precipitate at this stage.
-
Extraction : If the product does not precipitate, transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like DCM or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification : Remove the solvent under reduced pressure. The crude solid is then purified by recrystallization, typically from ethanol or an ethyl acetate/hexane mixture, to yield the final product.
Caption: General workflow for the synthesis of α-bromo-N-(4-butylphenyl)acetamide.
Core Reactivity: The Alkylating Agent
The primary reactivity of α-bromo-N-(4-butylphenyl)acetamide stems from its function as an alkylating agent.[5] The α-carbon is electrophilic and readily undergoes bimolecular nucleophilic substitution (SN2) reactions with a wide range of nucleophiles.[5][6]
Common nucleophiles include:
-
Thiols (e.g., cysteine residues in proteins)
-
Amines
-
Hydroxides
-
Carboxylates
This reactivity is the cornerstone of its utility in both synthesis and chemical biology. For example, it can be used to synthesize heterocyclic compounds or to covalently label biological molecules.[2]
Caption: Generalized SN2 reaction mechanism for α-bromo-N-(4-butylphenyl)acetamide.
PART 3: Applications in Drug Development and Research
The α-bromoacetamide moiety is a powerful tool in medicinal chemistry, primarily for its ability to form stable, covalent bonds with target proteins. This strategy is employed to achieve irreversible inhibition, which can offer advantages in potency and duration of action over non-covalent inhibitors.
Covalent Inhibition of Protein Targets
Many enzymes and receptor proteins possess nucleophilic amino acid residues in their active or allosteric sites. Cysteine, with its highly nucleophilic thiol side chain, is a common target for electrophilic "warheads" like α-bromoacetamide. By positioning the α-bromo-N-(4-butylphenyl)acetamide molecule correctly within a binding pocket, a covalent bond can be formed with a nearby cysteine, permanently inactivating the protein. The 4-butylphenyl group plays a crucial role here, engaging in hydrophobic interactions to anchor the molecule and orient the reactive α-bromoacetyl group for optimal reaction geometry.
Caption: Pathway of covalent protein inhibition by an α-bromoacetamide warhead.
Role in Antibody-Drug Conjugates (ADCs)
In the field of targeted cancer therapy, ADCs represent a leading-edge modality. These constructs link a potent cytotoxic payload to a monoclonal antibody that targets a specific tumor-associated antigen. The linker chemistry is critical for the stability and efficacy of the ADC. Bromoacetamide moieties have been successfully used as stable alternatives to maleimides for conjugating drug-linkers to cysteine residues on the antibody.[7][8] This results in a more homogenous and stable ADC, which is crucial for therapeutic performance and safety.[8]
PART 4: Safety, Handling, and Toxicology
As a reactive alkylating agent, α-bromo-N-(4-butylphenyl)acetamide must be handled with appropriate care. Based on data for analogous compounds like 4'-Bromoacetanilide and 2-bromoacetamide, it should be considered a hazardous substance.[1][9][10]
Hazard Profile:
-
Skin Corrosion/Irritation : Causes skin irritation.[1][9] Prolonged contact should be avoided.
-
Serious Eye Damage/Irritation : Causes serious eye irritation.[1][9]
-
Respiratory Irritation : May cause respiratory irritation if inhaled as a dust.[1][10]
-
Toxicity : May be harmful if swallowed or inhaled.[9][11] Alkylating agents as a class have the potential for mutagenicity, and appropriate precautions should be taken.[5]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE) : Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[10]
-
Ventilation : Handle in a well-ventilated area, preferably within a chemical fume hood, especially when dealing with fine powders.[10]
-
First Aid :
-
Skin Contact : Immediately wash the affected area with plenty of soap and water.[1][9]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][9]
-
Ingestion : Do not induce vomiting. Rinse mouth and seek immediate medical attention.[11]
-
Conclusion
α-Bromo-N-(4-butylphenyl)acetamide is more than a simple chemical; it is a versatile and powerful tool for the modern chemist. Its well-defined reactivity as an electrophilic alkylating agent, combined with the tunable properties of its N-aryl substituent, makes it a valuable intermediate in organic synthesis and a potent functional group in the design of covalent inhibitors and advanced bioconjugates. A thorough understanding of its synthesis, reactivity, and handling is essential for unlocking its full potential in both academic research and the development of next-generation therapeutics.
References
-
Plewa, M. J., et al. (2007). Occurrence, Synthesis, and Mammalian Cell Cytotoxicity and Genotoxicity of Haloacetamides: An Emerging Class of Nitrogenous Drinking Water Disinfection Byproducts. Environmental Science & Technology. Available at: [Link]
-
National Toxicology Program. (2018). Report on Carcinogens - Monograph on Haloacetic Acids Found as Water Disinfection By-Products. National Toxicology Program. Available at: [Link]
- BenchChem. (n.d.). N-Bromoacetamide in Medicinal Chemistry: A Versatile Reagent for Drug Discovery and Development. BenchChem.
-
Javed, S. A., et al. (2015). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]
- BenchChem. (n.d.). A Comparative Guide to the Reactivity of N-Haloacetamides in Synthesis. BenchChem.
-
Sokornova, T., et al. (2021). Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides. MDPI. Available at: [Link]
-
Bar-Zeev, M., et al. (2019). The medicinal chemistry evolution of antibody–drug conjugates. Drug Discovery Today: Technologies. Available at: [Link]
-
Terauchi, H., et al. (1976). On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. ResearchGate. Available at: [Link]
-
Shaabani, A., et al. (2019). An efficient synthesis of n-aryl-2-(indol-3-yl)-acetamides via multi-component reaction. HETEROCYCLES. Available at: [Link]
-
Zhang, Y., et al. (2021). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Arabian Journal of Chemistry. Available at: [Link]
-
Ding, S., et al. (2018). Rapid degradation of brominated and iodinated haloacetamides with sulfite in drinking water. PubMed. Available at: [Link]
-
Bar-Zeev, M., et al. (2019). The medicinal chemistry evolution of antibody–drug conjugates. RSC Publishing. Available at: [Link]
-
NIST. (n.d.). Acetamide, N-(4-bromophenyl)-. NIST WebBook. Available at: [Link]
-
SEM V (H) SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. (n.d.). Spectroscopic Analysis. Available at: [Link]
-
Maccioni, E., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Semantic Scholar. Available at: [Link]
-
Kumar, A., et al. (2023). Design, Synthesis and Biological Evaluation of Chalcone Acetamide Derivatives against Triple Negative Breast Cancer. ChemRxiv. Available at: [Link]
Sources
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- 2. applications.emro.who.int [applications.emro.who.int]
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- 4. Acetamide, N-(4-bromophenyl)- [webbook.nist.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rapid degradation of brominated and iodinated haloacetamides with sulfite in drinking water: Degradation kinetics and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The medicinal chemistry evolution of antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The medicinal chemistry evolution of antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. fishersci.com [fishersci.com]
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- 11. aksci.com [aksci.com]
Methodological & Application
High-Performance Nucleophilic Substitution of 2-Bromo-N-(4-butylphenyl)acetamide
Topic: Nucleophilic Substitution Reactions of 2-Bromo-N-(4-butylphenyl)acetamide Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Abstract
This compound is a versatile electrophilic building block widely utilized in the synthesis of local anesthetics, anti-arrhythmic agents, and kinase inhibitors. Its reactivity is defined by the
Introduction & Reactivity Profile
The molecule consists of a lipophilic 4-butylphenyl tail attached to an acetamide core, with a bromine atom at the
-
Electrophilic Center: The carbon bonded to the bromine (
-carbon) is electron-deficient due to the inductive withdrawal of both the bromine and the adjacent carbonyl group. -
Steric Environment: The primary alkyl halide structure allows for rapid S
2 attack. The bulky 4-butylphenyl group is distal to the reaction center, minimizing steric hindrance during the transition state. -
Lipophilicity: The butyl chain significantly increases logP compared to methyl/ethyl analogs, necessitating careful solvent selection (e.g., DMF, THF, or higher alcohols) to ensure solubility of both the substrate and the nucleophile.
Core Mechanism: S 2 Displacement
The reaction proceeds via a concerted bimolecular nucleophilic substitution (S
Key Mechanistic Considerations:
-
Leaving Group Ability: Bromide is a weak base and an excellent leaving group.
-
Side Reactions:
-
Hydrolysis: In the presence of water and strong base, the amide bond may hydrolyze, or the bromide may be displaced by hydroxide to form the
-hydroxy derivative. -
Polyalkylation: When using primary amines, the product contains a nucleophilic secondary amine which can react with another equivalent of the starting material.
-
Visualizing the Reaction Pathways
The following diagram outlines the primary reaction pathways and potential competing side reactions.
Application Note 1: Synthesis of Glycinamide Derivatives (Aminolysis)
Objective: To displace the bromine with a secondary amine (e.g., morpholine, piperidine, or diethylamine) to generate a pharmacologically active glycinamide motif.
Critical Considerations
-
Base Scavenging: The reaction generates HBr.[1] An acid scavenger is required to prevent the protonation of the nucleophilic amine.
-
Stoichiometry: If using a valuable amine, use an auxiliary base (e.g., K
CO or DIPEA). If the amine is cheap/volatile, use 2.5 equivalents (one to react, one to scavenge acid).
Protocol: Reaction with Morpholine
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.1 equiv)
-
Potassium Carbonate (K
CO , anhydrous, 2.0 equiv) -
Solvent: Acetonitrile (MeCN) or DMF (dry)
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol, ~270 mg) in anhydrous MeCN (5 mL).
-
Base Addition: Add anhydrous K
CO (2.0 mmol, ~276 mg) to the solution. -
Nucleophile Addition: Add morpholine (1.1 mmol, 96 µL) dropwise while stirring.
-
Reaction: Stir the mixture at 60°C for 2–4 hours.
-
Monitoring: Check via TLC (Hexane:Ethyl Acetate 3:1) or LC-MS. The starting bromide (higher R
) should disappear.
-
-
Work-up:
-
Cool to room temperature.
-
Filter off the inorganic salts (KBr, excess K
CO ). -
Concentrate the filtrate under reduced pressure.
-
Redissolve residue in Ethyl Acetate (10 mL) and wash with water (2 x 5 mL) to remove residual salts/DMF.
-
-
Purification: If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (SiO
, eluting with DCM/MeOH).
Application Note 2: Thioether Synthesis (Thiolysis)
Objective: Introduction of a sulfur moiety, common in "click" chemistry applications or for increasing metabolic stability.
Critical Considerations
-
Oxidation Risk: Thiols are prone to oxidation to disulfides. Perform the reaction under an inert atmosphere (Nitrogen/Argon).
-
Nucleophilicity: Thiolates (RS
) are soft, highly effective nucleophiles. The reaction often proceeds rapidly at room temperature.
Protocol: Reaction with Thiophenol
Materials:
-
This compound (1.0 equiv)
-
Thiophenol (1.05 equiv)
-
Triethylamine (TEA) (1.2 equiv)
-
Solvent: THF or DCM
Step-by-Step Procedure:
-
Inert Setup: Purge a reaction vial with Nitrogen.
-
Dissolution: Dissolve the bromide substrate (1.0 mmol) in dry THF (4 mL).
-
Activation: Add TEA (1.2 mmol, 167 µL) to the solution.
-
Addition: Add thiophenol (1.05 mmol, 108 µL) slowly at 0°C (ice bath) to control exotherm.
-
Reaction: Allow to warm to room temperature and stir for 1 hour.
-
Note: Thiol substitution is significantly faster than amine substitution due to the "soft-soft" interaction with the
-carbon.
-
-
Work-up: Dilute with Ethyl Acetate, wash with 1M NaOH (to remove unreacted thiophenol) and then Brine. Dry over Na
SO .
Optimization Strategy: The Finkelstein Modification
If the reaction with a specific nucleophile is sluggish (e.g., sterically hindered amines), the reactivity can be boosted by converting the alkyl bromide to an alkyl iodide in situ.
Mechanism: Iodide (I
Protocol Modification:
-
Add Sodium Iodide (NaI) (0.1 – 0.5 equiv) to the reaction mixture described in the Aminolysis protocol.
-
Use Acetone or Butanone (MEK) as the solvent, as NaI is soluble but NaBr/KBr precipitates, driving the equilibrium forward.
Troubleshooting & Data Analysis
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of amide | Ensure solvents are dry; reduce water content. Avoid strong hydroxide bases (NaOH/KOH); use Carbonates or Tertiary amines. |
| Starting Material Remains | Low Nucleophilicity | Add catalytic NaI (Finkelstein condition). Increase temperature to reflux. Switch solvent to DMF/DMSO (polar aprotic). |
| Multiple Spots on TLC | Over-alkylation | (For primary amines) Use a large excess of amine (5-10 equiv) or use a protecting group strategy. |
| Precipitate in Reaction | Salt formation | This is normal (HBr salt of base). Filter it off during workup. |
Purification Workflow Diagram
Safety & Handling
-
Alkylating Agent:
-Bromoacetamides are potent alkylating agents. They can react with DNA and proteins. Handle with extreme care in a fume hood. -
Lachrymator: Many
-halo ketones and amides are lachrymators (tear gas agents). Wear goggles and avoid inhaling dust/vapors. -
Skin Contact: These compounds can cause severe contact dermatitis. Double-gloving (Nitrile) is recommended.
References
- Nucleophilic Substitution Mechanisms: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley. (Standard text for S 2 mechanism grounding).
- -Haloamides: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles. Wiley-VCH.
-
Synthesis of N-Aryl-2-bromoacetamides: Gowda, B. T., et al. (2003). "Crystal structure of N-(4-bromophenyl)-2-bromoacetamide." Z. Naturforsch.
- Finkelstein Reaction Applications: Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Ber. Dtsch. Chem. Ges., 43, 1528.
-
General Protocol Validation: BenchChem Technical Support. "Nucleophilic Substitution Reactions of 2-Bromo-4-butanolide" (Analogous
-bromo carbonyl reactivity).
Sources
Application Notes and Protocols for the N-Acylation of 4-Butylaniline
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the N-acylation of 4-butylaniline, a key synthetic transformation in the development of pharmaceuticals, agrochemicals, and functional materials. This document moves beyond a simple recitation of steps to offer an in-depth analysis of the underlying chemical principles, empowering researchers to make informed decisions in their experimental design. We will explore the most prevalent and effective methods for amide bond formation, including the use of acyl chlorides, acid anhydrides, and carboxylic acids with coupling agents. Each section includes a discussion of the reaction mechanism, detailed step-by-step protocols, and guidance on product purification and characterization, ensuring a self-validating system for achieving high-yield, high-purity N-acylated products.
Introduction: The Significance of N-Acylation
The N-acylation of anilines is a cornerstone of modern organic synthesis. The resulting N-aryl amides are prevalent structural motifs in a vast array of biologically active molecules and advanced materials. For 4-butylaniline, the introduction of an acyl group to the nitrogen atom can serve multiple purposes:
-
Modulation of Physicochemical Properties: The transformation of the basic amino group into a neutral amide functionality significantly alters the molecule's polarity, solubility, and hydrogen bonding capabilities. This is a critical consideration in drug design for optimizing pharmacokinetic profiles.
-
Bioisosteric Replacement: The amide bond is a common bioisostere for other functional groups, allowing for the fine-tuning of a molecule's interaction with biological targets.
-
Synthetic Handle for Further Functionalization: The amide group can influence the regioselectivity of subsequent electrophilic aromatic substitution reactions on the phenyl ring.
-
Core Structural Element: In many cases, the N-acyl-4-butylaniline structure is the fundamental scaffold of the final target molecule, contributing directly to its desired properties.
This guide will provide the foundational knowledge and practical protocols to successfully perform the N-acylation of 4-butylaniline, enabling researchers to confidently incorporate this critical building block into their synthetic strategies.
Foundational Principles: Understanding the N-Acylation Reaction
The N-acylation of 4-butylaniline is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. The general mechanism proceeds through a tetrahedral intermediate, followed by the departure of a leaving group to yield the stable amide product.
Several factors influence the rate and success of the reaction, including the reactivity of the acylating agent, the basicity of the reaction medium, and the steric and electronic properties of both the aniline and the acylating agent. The butyl group at the para position of the aniline ring is an electron-donating group, which slightly increases the nucleophilicity of the amino group compared to unsubstituted aniline.
Protocol I: N-Acylation with Acyl Chlorides (Schotten-Baumann Reaction)
The use of acyl chlorides is a highly reliable and widely employed method for N-acylation due to their high reactivity. The Schotten-Baumann reaction, which utilizes an acyl chloride in the presence of a base, is a classic and effective procedure.[1][2] The base serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[1]
Mechanism of the Schotten-Baumann Reaction
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen of 4-butylaniline attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate.[3] The intermediate then collapses, expelling a chloride ion and a proton, which is neutralized by the base, to form the N-acylated product.[3]
Diagram: Mechanism of the Schotten-Baumann Reaction
Caption: Mechanism of the Schotten-Baumann Reaction.
Experimental Protocol
This protocol describes the general procedure for the N-acylation of 4-butylaniline with an acyl chloride.
Materials:
-
4-Butylaniline
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
10% aqueous sodium hydroxide (NaOH) solution or pyridine
-
Dichloromethane (DCM) or diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol or hexanes/ethyl acetate for recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-butylaniline (1.0 eq.) in dichloromethane (10-20 mL per gram of aniline).
-
Addition of Base: Add 10% aqueous NaOH (2.0-3.0 eq.) to the stirred solution. Alternatively, for a non-aqueous setup, use pyridine (1.2 eq.) as the base and solvent.
-
Addition of Acyl Chloride: Cool the mixture to 0 °C in an ice bath. Slowly add the acyl chloride (1.1 eq.) dropwise to the vigorously stirred mixture. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
If using aqueous NaOH, separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
If using pyridine, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.[4][5]
Table 1: Representative Data for N-Acylation of 4-Butylaniline with Acyl Chlorides
| Acylating Agent | Base | Solvent | Reaction Time (h) | Typical Yield (%) |
| Acetyl Chloride | 10% NaOH | DCM/Water | 1 | 90-95 |
| Benzoyl Chloride | Pyridine | Pyridine | 2 | 85-92 |
| Propanoyl Chloride | 10% NaOH | DCM/Water | 1.5 | 88-94 |
Protocol II: N-Acylation with Acid Anhydrides
Acid anhydrides are also effective acylating agents, often used for acetylation reactions with acetic anhydride. They are generally less reactive than acyl chlorides, which can be advantageous for controlling the reaction. A base is typically used to catalyze the reaction and neutralize the carboxylic acid byproduct.
Mechanism of Acylation with Acid Anhydrides
The mechanism is analogous to that with acyl chlorides. The aniline nitrogen attacks one of the carbonyl carbons of the anhydride, leading to a tetrahedral intermediate. This intermediate then collapses, with the carboxylate as the leaving group, to form the amide and a molecule of carboxylic acid.
Diagram: General Workflow for N-Acylation of 4-Butylaniline
Caption: General workflow for the N-acylation of 4-butylaniline.
Experimental Protocol
This protocol provides a general method for the N-acetylation of 4-butylaniline using acetic anhydride.
Materials:
-
4-Butylaniline
-
Acetic anhydride
-
Sodium acetate or pyridine
-
Water
-
Ethanol for recrystallization
Procedure:
-
Reaction Setup: In a flask, dissolve 4-butylaniline (1.0 eq.) in a minimal amount of glacial acetic acid or water.
-
Addition of Base: Add sodium acetate (1.2 eq.) or pyridine (1.2 eq.) to the solution.
-
Addition of Acetic Anhydride: Slowly add acetic anhydride (1.1 eq.) to the stirred mixture. An exothermic reaction may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours. The product may precipitate out of the solution.
-
Work-up: Pour the reaction mixture into ice-cold water to precipitate the product fully.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Purification: Recrystallize the crude N-(4-butylphenyl)acetamide from an ethanol/water mixture.
Table 2: Representative Data for N-Acetylation of 4-Butylaniline
| Acylating Agent | Base | Solvent | Reaction Time (h) | Typical Yield (%) |
| Acetic Anhydride | Sodium Acetate | Water/Acetic Acid | 0.5 - 1 | 92-98 |
| Acetic Anhydride | Pyridine | Pyridine | 1 - 2 | 90-95 |
Protocol III: N-Acylation with Carboxylic Acids and Coupling Agents
Direct amidation of a carboxylic acid with an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt. To overcome this, coupling agents are used to activate the carboxylic acid. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[6][7] These reagents are often used in combination with additives like 1-hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.[6]
Mechanism of Carbodiimide-Mediated Coupling
The carbodiimide (e.g., EDC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8][9] This intermediate is then susceptible to nucleophilic attack by the 4-butylaniline. The amine attacks the activated carbonyl group, forming a tetrahedral intermediate which then collapses to the amide product and a urea byproduct.[8] HOBt can react with the O-acylisourea to form an activated HOBt ester, which is less prone to side reactions and racemization (if the carboxylic acid is chiral).[6]
Diagram: Mechanism of EDC/HOBt Mediated Amide Coupling
Caption: Mechanism of EDC/HOBt mediated amide coupling.
Experimental Protocol
This protocol outlines a general procedure for the coupling of a carboxylic acid with 4-butylaniline using EDC and HOBt.
Materials:
-
4-Butylaniline
-
Carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA)
-
Dichloromethane (DCM) or N,N-dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a stirred solution of the carboxylic acid (1.0 eq.), 4-butylaniline (1.1 eq.), and HOBt (1.2 eq.) in DCM or DMF, add DIPEA or TEA (1.5 eq.).
-
Addition of Coupling Agent: Cool the mixture to 0 °C and add EDC (1.2 eq.) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Dilute the reaction mixture with the solvent used. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Table 3: Representative Data for EDC/HOBt Coupling with 4-Butylaniline
| Carboxylic Acid | Base | Solvent | Reaction Time (h) | Typical Yield (%) |
| Benzoic Acid | DIPEA | DCM | 16 | 80-90 |
| Propanoic Acid | TEA | DMF | 12 | 85-95 |
| Phenylacetic Acid | DIPEA | DCM | 18 | 82-92 |
Troubleshooting and Field-Proven Insights
-
Incomplete Reactions: If TLC indicates the presence of starting material, consider adding more acylating agent or coupling reagent. In the case of Schotten-Baumann reactions, ensuring vigorous stirring is crucial for biphasic systems. For sluggish coupling reactions, gentle heating (40-50 °C) may be beneficial.
-
Side Reactions: With acyl chlorides, hydrolysis of the reagent can occur if moisture is present. Ensure all glassware is dry and use anhydrous solvents. In carbodiimide couplings, the formation of N-acylurea byproduct can be minimized by the addition of HOBt.[8]
-
Purification Challenges: The urea byproduct from DCC is often insoluble in many organic solvents and can be removed by filtration.[10] The byproduct from EDC is water-soluble and can be removed during the aqueous work-up.[10] If the amide product is difficult to crystallize, column chromatography is the preferred method of purification.
Conclusion
The N-acylation of 4-butylaniline is a versatile and indispensable reaction for the synthesis of a wide range of valuable compounds. By understanding the underlying mechanisms and having access to detailed and reliable protocols for different acylating agents, researchers can confidently and efficiently prepare N-(4-butylphenyl)amides. The choice of method will depend on the specific acyl group to be introduced, the scale of the reaction, and the available reagents. The protocols and insights provided in this guide are intended to serve as a strong foundation for the successful execution of this important synthetic transformation.
References
-
Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. [Link]
-
Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. PubMed. [Link]
-
Wikipedia. (n.d.). Carbodiimide. In Wikipedia. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Lukasik, N., & Wagner-Wysiecka, E. (2014). A Review of Amide Bond Formation in Microwave Organic Synthesis. Current Organic Synthesis, 11(4), 592-604. [Link]
- Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 24.3: Synthesis of Amides. Retrieved from [Link]
-
Zare, A., Hasaninejad, A., Moosavi-Zare, A. R., Parhami, A., & Khalafi-Nezhad, A. (2009). A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Asian Journal of Chemistry, 21(2), 1090-1096. [Link]
-
Testbook. (n.d.). Schotten Baumann Reaction. Retrieved from [Link]
-
Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]
- Phukan, K. (2014). Regioselective N-acylation of heterocyclic amines under dry conditions catalyzed by a natural clay. International Journal of ChemTech Research, 6(5), 2843-2848.
-
BYJU'S. (2019). Schotten Baumann Reaction. Retrieved from [Link]
-
ResearchGate. (2020). What is the best technique for amide purification? Retrieved from [Link]
-
Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38. [Link]
- Bansal, R. K. (n.d.).
-
University of Rochester. (n.d.). Purification: How To. Retrieved from [Link]
-
CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]
- Koreeda, M. (2011). Experiment 1: Synthesis of Acetamides from Aniline and Substituted Anilines. University of Michigan.
-
International Journal of Trend in Scientific Research and Development. (2022). An eco-friendly and simple route to synthesis of acetanilide from aniline. [Link]
-
IJARSCT. (n.d.). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. testbook.com [testbook.com]
- 3. chemistnotes.com [chemistnotes.com]
- 4. researchgate.net [researchgate.net]
- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 8. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carbodiimide - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: 2-Bromo-N-(4-butylphenyl)acetamide in Medicinal Chemistry
Abstract
2-Bromo-N-(4-butylphenyl)acetamide is a versatile
Chemical Biology & Mechanism of Action[1][2]
The Electrophilic Warhead
The core utility of this compound lies in the reactivity of its
Mechanism:
The reaction proceeds via a bimolecular nucleophilic substitution (
Role of the 4-Butyl Group: Unlike the generic 2-bromo-N-phenylacetamide, the para-butyl chain significantly increases the compound's LogP (partition coefficient). This modification serves two purposes:
-
Membrane Permeability: Enhances cellular uptake for in situ labeling.
-
Hydrophobic Recognition: Provides a "selectivity filter," directing the probe toward cysteine residues located near hydrophobic pockets (e.g., the back-cleft of kinase ATP-binding sites).
Visualization: Cysteine Alkylation Pathway
Figure 1: Mechanism of covalent protein modification via
Applications in Drug Discovery[3][4]
Covalent Fragment Screening
In modern "electrophile-first" drug discovery, libraries of cysteine-reactive fragments are screened against therapeutic targets. This compound serves as a representative Type II covalent probe (highly reactive).
-
Objective: Identify "ligandable" cysteines on a protein surface.
-
Workflow: The compound is incubated with the protein, followed by intact protein Mass Spectrometry (MS) to detect a mass shift corresponding to the adduct (+268 Da - HBr).
Synthetic Intermediate (Hantzsch Synthesis)
Beyond biological testing, this compound is a critical building block for synthesizing aminothiazoles , a scaffold found in numerous FDA-approved drugs (e.g., Dasatinib).
-
Reaction: Condensation with thioamides or thioureas yields 2-aminothiazoles or 2-substituted thiazoles.
Experimental Protocols
Synthesis of this compound
Note: This reaction is exothermic and produces HBr gas. Perform in a fume hood.
Reagents:
-
4-Butylaniline (1.0 eq)
-
Bromoacetyl bromide (1.1 eq)[2]
-
Triethylamine (
, 1.2 eq) or -
Dichloromethane (DCM, anhydrous)
Step-by-Step Protocol:
-
Preparation: Dissolve 4-butylaniline (10 mmol) and
(12 mmol) in anhydrous DCM (20 mL) in a round-bottom flask. Cool to 0°C using an ice bath. -
Addition: Add bromoacetyl bromide (11 mmol) dropwise over 15 minutes. Caution: Vigorous reaction.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Workup: Quench with saturated
(aq). Extract the organic layer, wash with water and brine, and dry over . -
Purification: Concentrate in vacuo. Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica, 0-20% EtOAc in Hexane).
-
Validation: Confirm structure via
-NMR (characteristic singlet for at ppm).
Glutathione (GSH) Reactivity Assay
This assay quantifies the intrinsic electrophilicity of the warhead, predicting potential toxicity (off-target reactivity).
Materials:
-
Compound (10 mM in DMSO)
-
Reduced L-Glutathione (GSH)
-
Phosphate Buffer (PBS, pH 7.4)
-
LC-MS/MS or HPLC-UV
Protocol:
-
Prepare a 100
M solution of the compound in PBS (pH 7.4) containing 500 M GSH (5-fold excess). -
Incubate at 37°C.
-
Aliquot samples at
min. -
Quench aliquots with 1% Formic Acid.
-
Analyze by HPLC to measure the depletion of the parent compound.
-
Calculation: Plot
vs. time to determine the pseudo-first-order rate constant ( ) and half-life ( ).
Data Interpretation:
|
Workflow Visualization
Covalent Fragment Screening Workflow
Figure 2: Workflow for identifying druggable cysteines using this compound.
Safety & Handling
-
Hazard Class: Skin Irritant (Category 2), Eye Irritant (Category 2A), Specific Target Organ Toxicity (Respiratory).
-
Lachrymator:
-haloacetamides are potent lachrymators (tear gas agents). Always handle in a functioning fume hood. -
Storage: Store at 2-8°C, protected from light and moisture. Reacts slowly with atmospheric moisture to form the corresponding alcohol and HBr.
References
-
Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery 10, 307–317 (2011). Link
-
Gehringer, M., & Laufer, S. A. "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry 62(12), 5673–5724 (2019). Link
-
Backus, K. M., et al. "Proteome-wide covalent ligand discovery in native biological systems." Nature 534, 570–574 (2016). Link
-
BenchChem Technical Support. "2-Bromoacetamide as a Precision Tool in Alkylation Chemistry." BenchChem Application Notes (2025). Link
-
Organic Syntheses. "N-Bromoacetamide." Org.[3][4][5] Synth. 1951, 31, 17. Link
Sources
Preparation of Acetanilide Derivatives Using Bromoacetyl Chloride: An In-depth Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Acetanilide Scaffolds and Their α-Halo Acetylated Derivatives
Acetanilide, an aniline derivative, and its analogues are foundational scaffolds in medicinal chemistry and materials science.[1][2] The introduction of an α-haloacetyl group, specifically through the use of bromoacetyl chloride, generates highly versatile intermediates. The reactivity of the carbon-bromine bond allows for subsequent nucleophilic substitution reactions, making these derivatives valuable precursors for the synthesis of a wide array of biologically active molecules, including potential antimicrobial and anticancer agents.[3] This guide provides a comprehensive overview of the synthesis of N-bromoacetyl-aniline derivatives, focusing on the underlying chemical principles, detailed experimental protocols, and critical safety considerations.
Mechanistic Insights: The Acylation of Anilines
The reaction between an aniline derivative and bromoacetyl chloride is a classic example of nucleophilic acyl substitution. The nitrogen atom of the aniline's amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of bromoacetyl chloride. This is followed by the elimination of a chloride ion, forming the corresponding N-(bromoacetyl)aniline derivative and hydrochloric acid as a byproduct.
It is crucial to understand that the reactivity of the aniline ring towards electrophilic aromatic substitution is significantly modulated by the acylation of the amino group. The lone pair of electrons on the nitrogen, which strongly activates the aromatic ring in aniline, becomes delocalized through resonance with the adjacent carbonyl group in the resulting acetanilide.[4][5][6][7] This deactivation is often a desired effect, as it allows for more controlled and selective subsequent reactions on the aromatic ring.[4][7][8]
Core Synthesis Workflow
The following diagram illustrates the general workflow for the preparation of acetanilide derivatives using bromoacetyl chloride.
Sources
Application Notes and Protocols for 2-bromo-N-(4-butylphenyl)acetamide: A Guide to Safe Storage and Handling
For Researchers, Scientists, and Drug Development Professionals
Author's Note on Scientific Integrity
Compound Profile and Hazard Identification
2-bromo-N-(4-butylphenyl)acetamide is a substituted aromatic acetamide. The key structural features influencing its reactivity and potential hazards are the electrophilic carbon adjacent to the bromine atom and the amide linkage. This structure makes it a reactive alkylating agent, capable of covalently modifying biological nucleophiles.
Table 1: Chemical and Hazard Profile
| Property | Data/Information | Source(s) |
|---|---|---|
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₂H₁₆BrNO | - |
| Molecular Weight | 270.17 g/mol | - |
| Physical State | Presumed to be a solid at room temperature. | Inferred from analogs[1][4] |
| GHS Hazard Class (Inferred from Analogs) | Acute Toxicity, Oral (Category 3/4) Skin Corrosion/Irritation (Category 1B/2) Serious Eye Damage/Irritation (Category 1/2) Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory Irritation) | [1][2][5] |
| Primary Hazards | Corrosive: Causes severe skin burns and eye damage.[2] Toxic: Harmful or toxic if swallowed.[1][5] Irritant: May cause respiratory irritation.[6] |[1][2][5][6] |
The primary danger associated with α-bromoacetamides is their ability to cause severe tissue damage upon contact.[2][5] The α-bromoacetyl group is a strong electrophile, which can lead to alkylation of proteins and nucleic acids, causing cellular damage. Ingestion can lead to severe internal injury, and inhalation of dust can irritate the respiratory tract.[6][7]
Mandatory Storage Protocols
Proper storage is critical to maintain the chemical's integrity and prevent accidental exposure. The general sensitivity of related compounds to light and moisture informs these protocols.[8]
-
Container: Store in the original, tightly sealed container from the manufacturer.
-
Location: Keep in a cool, dry, and dark location. A dedicated, ventilated cabinet for corrosive and toxic chemicals is required.
-
Atmosphere: For long-term storage, consider placing the container inside a desiccator or a larger sealed container with a desiccant. Storage under an inert atmosphere (e.g., argon or nitrogen) can prevent degradation from moisture.
-
Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[7][9]
-
Temperature: Store at room temperature unless otherwise specified by the supplier. Some N-bromoacetamide solutions may require storage at -20°C or -80°C to maintain stability.[10]
Chemical Handling Workflow
Handling of this compound requires a stringent adherence to a hierarchy of controls to minimize exposure risk.
Hierarchy of Controls
The most effective way to manage risk is to use a combination of controls, prioritizing engineering and administrative controls over sole reliance on Personal Protective Equipment (PPE).
Caption: Hierarchy of safety controls for handling hazardous chemicals.
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be worn at all times when handling the compound.
-
Eye and Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[9] A full-face shield must be worn over the goggles when handling the solid or preparing solutions.
-
Skin Protection:
-
Gloves: Wear chemical-resistant, unlined gloves such as nitrile rubber. Do not use latex gloves. Always inspect gloves for tears or holes before use. Change gloves immediately if contamination is suspected.
-
Clothing: A chemical-resistant laboratory coat must be worn. Ensure it is fully buttoned. Do not wear shorts or open-toed shoes in the laboratory.
-
-
Respiratory Protection: All handling of the solid compound must be performed in a certified chemical fume hood to prevent inhalation of dust.[11] If a fume hood is not available or engineering controls are insufficient, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and particulates is mandatory.[9]
Step-by-Step Handling Protocol
A. Preparation and Weighing
-
Designate Area: Cordon off a specific area within a chemical fume hood for handling. Ensure the area is clean and uncluttered.
-
Assemble Equipment: Bring all necessary equipment (spatulas, weigh paper, secondary containers) into the fume hood.
-
Don PPE: Put on all required PPE before opening the primary container.
-
Weighing: Carefully open the container inside the fume hood. Use a clean spatula to transfer the desired amount of the solid onto weigh paper or directly into a tared container. Avoid generating dust.
-
Seal Container: Tightly close the primary container immediately after weighing.
-
Clean Up: Wipe down the spatula and the weighing area with a solvent-dampened cloth (e.g., ethanol), and dispose of the cloth as hazardous waste.
B. Use in Experiments
-
Transfer: If adding the solid to a reaction, do so carefully within the fume hood. If making a solution, add the solid slowly to the solvent with stirring to prevent splashing.
-
Monitor: Keep the reaction vessel within the fume hood for the duration of the experiment.
Emergency and Spill Procedures
Immediate and correct response is crucial in an emergency.
Emergency Response Flowchart
Caption: Emergency response flowchart for exposure or spills.
First Aid Measures (Based on Analogs)
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]
-
Skin Contact: Get medical aid immediately. Flush skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[12]
-
Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse mouth and drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][9]
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Collect Waste: Collect all waste in a clearly labeled, sealed container.
-
Labeling: Label the container with "Hazardous Waste" and the full chemical name.
-
Disposal: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health & Safety (EH&S) department for specific procedures.
References
-
National Center for Biotechnology Information. (n.d.). N-Bromoacetamide. PubChem Compound Database. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Bromoacetamide, 98%. Retrieved from [Link]
-
Hoffman Fine Chemicals. (n.d.). CAS 854092-05-0 | 2-Bromo-N-(4-ethylphenyl)acetamide. Retrieved from [Link]
-
Chem-Space. (n.d.). 2-bromo-N-(4-bromo-3-methylphenyl)acetamide. Retrieved from [Link]
-
Chu, W., et al. (2016). Copper increases reductive dehalogenation of haloacetamides by zero-valent iron in drinking water: Reduction efficiency and integrated toxicity risk. Water Research, 106, 45-53. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Bromoacetamide. PubChem Compound Database. Retrieved from [Link]
-
Capot Chemical Co., Ltd. (n.d.). MSDS of 2-Bromo-N-methyl-N-(4-nitrophenyl)acetamide. Retrieved from [Link]
Sources
- 1. 2-bromo-N-phenylacetamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. 67056-04-6 | 2-Bromo-N-butylacetamide - AiFChem [aifchem.com]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. CAS 57045-86-0 | N-(2-Bromo-4-nitrophenyl)acetamide [frontierspecialtychemicals.com]
- 5. 2-Bromoacetamide | C2H4BrNO | CID 69632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. capotchem.cn [capotchem.cn]
- 7. fishersci.com [fishersci.com]
- 8. N-Bromoacetamide | C2H4BrNO | CID 4353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-bromo-N-(4-butylphenyl)acetamide
Welcome to the technical support center dedicated to the synthesis of 2-bromo-N-(4-butylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, address frequently asked questions, and offer optimized protocols for this essential synthetic transformation. As Senior Application Scientists, we have curated this information to be both scientifically rigorous and practically applicable in a laboratory setting.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound in a direct question-and-answer format. We focus on the causality behind each problem and provide actionable solutions.
Question: My yield of this compound is consistently low. What are the primary causes and how can I improve it?
Answer: Low yields are a common challenge in N-acylation reactions and can typically be attributed to one of three main areas: incomplete reaction, competing side reactions, or product loss during workup and purification.
1. Incomplete Reaction:
-
Causality: The nucleophilicity of the amine (4-butylaniline) may be insufficient to react completely with the acylating agent, or the reaction may not have reached equilibrium or completion. The purity of the starting materials is also critical; impurities can inhibit the reaction.[1]
-
Solutions:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting aniline. The reaction is complete when the aniline spot is no longer visible.
-
Verify Reagent Quality: Bromoacetyl bromide is highly reactive and susceptible to hydrolysis. Use a freshly opened bottle or a properly stored reagent. Ensure your 4-butylaniline is pure and free from oxidation byproducts, which can often be identified by a dark coloration.
-
Optimize Reaction Time and Temperature: While these reactions are often rapid, some systems require longer stir times. Typically, the reaction is initiated at a low temperature (0-5 °C) to control the initial exotherm and then allowed to warm to room temperature to ensure completion.[2]
-
2. Competing Side Reactions:
-
Causality: The primary side reaction is the formation of a di-acylated byproduct where the nitrogen atom of the newly formed amide attacks a second molecule of bromoacetyl bromide. Another significant issue is the hydrolysis of the highly reactive bromoacetyl bromide by trace amounts of water in the solvent or on the glassware.
-
Solutions:
-
Control Stoichiometry: Add the bromoacetyl bromide dropwise to the solution of 4-butylaniline. This maintains a low concentration of the acylating agent at any given time, favoring the primary N-acylation over di-acylation.[2]
-
Ensure Anhydrous Conditions: Use anhydrous solvents (e.g., dry acetone, THF, or dichloromethane). Flame-dry your glassware before use and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from hydrolyzing the bromoacetyl bromide.[1]
-
3. Product Loss During Workup or Purification:
-
Causality: The product can be lost during aqueous washes if the pH is not optimal, or during recrystallization if an inappropriate solvent is chosen, leading to high solubility of the product in the cold mother liquor.[1]
-
Solutions:
-
Optimize Extraction: After quenching the reaction, ensure the pH of the aqueous layer is neutral or slightly basic before extraction to keep the product in the organic phase.
-
Refine Recrystallization: The choice of recrystallization solvent is critical. Ethanol or mixtures of ethanol and water are often effective.[1] Perform small-scale solvent screening to find a system where the product is soluble when hot but sparingly soluble when cold to maximize recovery.
-
Question: My final product is discolored (yellow or brown). What is the cause and how can I prevent it?
Answer: Discoloration is almost always due to the presence of oxidized impurities.
-
Causality: Anilines, including 4-butylaniline, are susceptible to air oxidation, which forms highly colored byproducts. Trace impurities in the starting materials or formed during the reaction can also contribute to the color.[1]
-
Solutions:
-
Purify Starting Material: If your 4-butylaniline is discolored, consider purifying it by distillation or column chromatography before use.
-
Use an Inert Atmosphere: Conducting the reaction under a nitrogen or argon atmosphere minimizes contact with oxygen, preventing oxidation of the starting material.[1]
-
Activated Carbon Treatment: During recrystallization, you can add a small amount of activated carbon to the hot solution to adsorb colored impurities. Filter the hot solution through a pad of celite to remove the carbon before allowing it to cool.
-
Question: My TLC shows multiple spots even after a long reaction time. How do I identify them and adjust my reaction?
Answer: Multiple spots on TLC indicate a mixture of starting material, product, and potentially byproducts.
-
Causality: The most common culprits are unreacted 4-butylaniline, the desired product (this compound), and a di-acylated byproduct.
-
Troubleshooting Workflow:
Caption: A logical workflow for diagnosing multi-spot TLC results.
-
Identification and Solutions:
-
Unreacted Starting Material: The aniline spot will be more polar (lower Rf) than the product. If present, the reaction is incomplete. Extend the reaction time or consider gentle heating.[2]
-
Di-acylated Byproduct: This byproduct is less polar (higher Rf) than the desired product. Its presence indicates the reaction conditions are too harsh or the stoichiometry is off. Ensure slow, dropwise addition of bromoacetyl bromide.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in this reaction, and which one should I choose? A base is crucial for neutralizing the hydrogen bromide (HBr) that is generated as a byproduct.[3] If not neutralized, this acid will protonate the starting 4-butylaniline, forming an ammonium salt. This salt is not nucleophilic and will not react with the acylating agent, effectively stopping the reaction.
-
Common Choices:
-
Tertiary Amines (e.g., Triethylamine, Pyridine): These are organic-soluble bases that act as both an acid scavenger and can sometimes catalyze the reaction. Use 1.1 to 1.5 equivalents.
-
Inorganic Bases (e.g., NaHCO₃, K₂CO₃): These are often used in a two-phase system or as a suspension.[4] They are inexpensive and easy to remove during workup. Using a phase transfer catalyst like TBAB with K₂CO₃ can be a very efficient system.[4]
-
Q2: Which solvent is best for this synthesis? The ideal solvent should be aprotic and able to dissolve the 4-butylaniline starting material. It should not react with the bromoacetyl bromide.
-
Recommended Solvents:
-
Acetone: Often a good choice due to its polarity and ability to dissolve a wide range of materials.[1]
-
Dichloromethane (DCM) or Chloroform: Good general-purpose aprotic solvents.
-
Tetrahydrofuran (THF): Another excellent aprotic solvent. Ensure it is anhydrous.
-
Q3: Can I use bromoacetic acid with a coupling agent instead of bromoacetyl bromide? Yes, this is a viable alternative and can sometimes offer better control and milder reaction conditions, which is beneficial for sensitive substrates.
-
Methodology: You can use bromoacetic acid with a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). However, these reactions can be slower, and purification to remove the coupling byproducts (e.g., DCU) is required. For many standard syntheses, the acyl chloride/bromide route is more direct.[5]
Q4: How should I purify the final product? Recrystallization is the most common and effective method for purifying this compound.[1]
-
General Procedure:
-
Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol).
-
If the solution is colored, treat it with activated carbon.
-
Hot filter the solution to remove insoluble impurities and carbon.
-
Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[3]
-
If recrystallization fails or the product remains an oil, column chromatography using silica gel is the next best option.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative method and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
4-butylaniline (1.0 eq)
-
Bromoacetyl bromide (1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-butylaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0-5 °C using an ice bath.
-
Dissolve bromoacetyl bromide (1.1 eq) in a small amount of anhydrous DCM and add it to a dropping funnel.
-
Add the bromoacetyl bromide solution dropwise to the cooled aniline solution over 20-30 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).
-
Once the 4-butylaniline is consumed, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
Caption: Experimental workflow for the synthesis of this compound.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water (if needed)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
Procedure:
-
Transfer the crude product to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. If the solid does not dissolve easily, add more hot ethanol in small portions.
-
If the solution remains cloudy or colored, add a spatula tip of activated carbon and boil for a few minutes. Perform a hot filtration through a fluted filter paper or a small plug of celite to remove the carbon and any insoluble impurities.
-
Allow the clear filtrate to cool slowly to room temperature. Crystals should begin to form.
-
Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
Determine the melting point and obtain spectroscopic data (e.g., ¹H NMR, ¹³C NMR) to confirm purity and identity.
Data Summary
The following table provides representative reaction conditions that can be used as a starting point for optimization.
| Parameter | Condition A (Standard) | Condition B (Phase Transfer) | Notes |
| Base | Triethylamine (1.2 eq) | K₂CO₃ (2.0 eq) | K₂CO₃ is a milder, cheaper base. |
| Catalyst | None | TBAB (0.1 eq) | TBAB facilitates the reaction in a two-phase system. |
| Solvent | Anhydrous DCM | Dichloromethane (DCM) | Anhydrous conditions are less critical with the K₂CO₃ system. |
| Temperature | 0 °C to RT | Room Temperature | The phase transfer method can often be run at a constant RT. |
| Workup | Acid/Base Washes | Simple Water Wash | Workup is simpler with an inorganic base. |
References
-
An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (n.d.). PMC. Retrieved February 15, 2026, from [Link]
-
Praveen Kumar Darsi, S. S., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica. Retrieved February 15, 2026, from [Link]
-
Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. (2023). YMER. Retrieved February 15, 2026, from [Link]
-
Optimization of reaction conditions for the acylation of aniline with acetic acid using mPANI/Ag nanocomposite. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. (2025). ijarsct. Retrieved February 15, 2026, from [Link]
-
Gupta, A., et al. (2023). Sunlight-driven N-acetylation of anilines: a green chemistry approach. RSC Publishing. Retrieved February 15, 2026, from [Link]
-
Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. PMC. Retrieved February 15, 2026, from [Link]
-
Oliveto, E. P., & Gerold, C. (n.d.). N-BROMOACETAMIDE. Organic Syntheses Procedure. Retrieved February 15, 2026, from [Link]
-
Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. ResearchGate. Retrieved February 15, 2026, from [Link]
-
Synthesis of bromo substituted-4-biphenyl acetamide derivatives. (2025). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. (2012). MDPI. Retrieved February 15, 2026, from [Link]
Sources
Technical Support Center: Purification of 2-Bromo-N-(4-butylphenyl)acetamide by Recrystallization
This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for the purification of 2-bromo-N-(4-butylphenyl)acetamide via recrystallization. This document offers practical, field-tested insights to overcome common challenges encountered during this critical purification step.
Introduction to Recrystallization of this compound
Recrystallization is a powerful technique for purifying solid organic compounds.[1] The underlying principle is based on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[2] For this compound, a successful recrystallization will yield a highly pure crystalline product, free from unreacted starting materials and side products. However, the process is not without its challenges. This guide will address the most common issues and provide robust solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in my crude this compound?
A1: The synthesis of this compound typically involves the reaction of 4-butylaniline with a bromoacetylating agent (e.g., bromoacetyl bromide or chloride). The most common impurities are unreacted starting materials, specifically 4-butylaniline. Depending on the reaction conditions, side products from hydrolysis of the acylating agent or over-acylation are also possible, though less common.[3]
Q2: How do I select the best solvent for the recrystallization of this compound?
A2: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below.[4] For amides and bromo compounds, polar protic solvents are often a good starting point.[5] Ethanol is a commonly used and effective solvent for the recrystallization of similar N-substituted bromoacetamides.[3] A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can also be effective if a single solvent does not provide the desired solubility profile.[6]
Q3: My compound is not dissolving in the hot solvent. What should I do?
A3: If your compound fails to dissolve in the hot solvent, it indicates that the chosen solvent is not suitable. You should select a more polar solvent. If you are already using a polar solvent like ethanol, ensure you are using a sufficient volume and that the solvent is at its boiling point. If the compound still does not dissolve, consider a different solvent or a mixed solvent system.
Q4: My product has "oiled out" instead of forming crystals. How can I fix this?
To resolve oiling out:
-
Add more of the primary solvent to the hot mixture to ensure the compound is fully solvated before cooling.
-
Cool the solution more slowly to allow for proper crystal lattice formation.
-
If using a mixed solvent system, add more of the solvent in which the compound is more soluble.
-
Consider purifying the crude material by another method, such as column chromatography, to remove impurities before recrystallization.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Crystal Formation | The solution is not supersaturated; too much solvent was used. | Reduce the volume of the solvent by gentle heating or under reduced pressure and allow the solution to cool again. |
| The solution is supersaturated but requires nucleation. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. | |
| Crystals Form Too Quickly | The solution is too concentrated, or cooling is too rapid. | Reheat the solution, add a small amount of additional solvent, and allow it to cool more slowly. Rapid crystal formation can trap impurities. |
| Discolored Crystals | Presence of colored impurities. | If the impurities are known to be polar, they may be removed by adding a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb the desired product, so use it sparingly. |
| Low Final Yield | The compound has significant solubility in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize loss in the mother liquor. |
| Premature crystallization during hot filtration. | Use a heated funnel and filter flask, and keep the solution at a boil until it is passed through the filter. | |
| Excessive washing of the collected crystals. | Wash the crystals with a minimal amount of ice-cold solvent to remove residual mother liquor without dissolving the product. |
Experimental Protocol: Recrystallization of this compound from Ethanol
This protocol is a general guideline and may require optimization based on the purity of your crude material.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol and heat the mixture to boiling with stirring. Continue to add small portions of hot ethanol until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Place a small amount of cotton or a fluted filter paper in a pre-heated funnel and pour the hot solution through it into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.
-
Drying: Allow the crystals to air-dry on the filter paper or transfer them to a watch glass to dry. For a more thorough drying, use a vacuum oven at a temperature well below the compound's melting point.
Recrystallization Troubleshooting Workflow
Caption: Troubleshooting workflow for the recrystallization of this compound.
Solvent Properties for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Ethanol | 78 | Polar Protic | Good general choice for amides.[5] |
| Methanol | 65 | Polar Protic | Similar to ethanol but lower boiling point. |
| Ethyl Acetate | 77 | Polar Aprotic | Can be effective, often used in a mixed solvent system with hexanes.[6] |
| Acetone | 56 | Polar Aprotic | Good solvent, but its low boiling point can lead to rapid evaporation. |
| Water | 100 | Very Polar Protic | Likely a poor solvent on its own but can be used as an anti-solvent with a more soluble solvent like ethanol. |
| Hexane | 69 | Non-polar | Likely a poor solvent for the compound but a good anti-solvent. |
Note: The selection of the optimal solvent may require small-scale trials.
References
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Hoffman Fine Chemicals. (n.d.). CAS 854092-05-0 | 2-Bromo-N-(4-ethylphenyl)acetamide. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
(n.d.). Crystallization Solvents.pdf. Retrieved from [Link]
-
PraxiLabs. (2022, November 7). Recrystallization Definition, Principle &Purpose. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Reaction Temperature for N-Acylation of Anilines
Welcome to the technical support center dedicated to the optimization of reaction temperature in the N-acylation of anilines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into this crucial chemical transformation. Here, we will explore the nuances of temperature control to help you enhance reaction efficiency, improve product yields, and minimize impurities.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for the N-acylation of anilines?
The optimal temperature for N-acylation is highly dependent on the specific reactants and conditions. Generally, reactions can be conducted from room temperature (around 25°C) up to reflux temperatures of the chosen solvent.[1] For highly reactive anilines and acylating agents, such as acyl chlorides, the reaction may proceed efficiently at room temperature or even lower.[2] Conversely, less reactive starting materials, like sterically hindered anilines or when using less reactive acylating agents like acetic acid, may necessitate elevated temperatures, sometimes in the range of 80-140°C, to achieve a reasonable reaction rate.[3][4]
Q2: How do substituents on the aniline ring affect the required reaction temperature?
Substituents on the aniline ring play a critical role in determining the nucleophilicity of the amino group and, consequently, the reaction conditions.
-
Electron-donating groups (e.g., -OCH₃, -CH₃) increase the electron density on the nitrogen atom, enhancing its nucleophilicity. Anilines with these groups often react more readily and may require lower temperatures.
-
Electron-withdrawing groups (e.g., -NO₂, -Cl) decrease the nucleophilicity of the amino group, making the reaction more challenging.[4] For these substrates, higher temperatures are often necessary to drive the reaction forward.[5]
Q3: What is the role of a catalyst, and how does it influence the reaction temperature?
Catalysts are often employed to facilitate the N-acylation of less reactive or sterically hindered anilines, which can, in turn, allow for milder reaction temperatures.[5] Nucleophilic catalysts like 4-(Dimethylaminopyridine) (DMAP) are highly effective. DMAP reacts with the acylating agent (e.g., acetic anhydride) to form a highly reactive N-acylpyridinium salt, which is a more potent acylating species.[5] The use of such catalysts can often enable the reaction to proceed at lower temperatures than would otherwise be required.[5] In some cases, solid acid catalysts or metal complexes have also been utilized.[6]
Q4: When should I consider using microwave irradiation for this reaction?
Microwave irradiation has emerged as a powerful technique to accelerate organic reactions, including N-acylation.[7] It can significantly reduce reaction times and often leads to higher yields compared to conventional heating.[6] This method is particularly advantageous for reactions that are sluggish at conventional temperatures or for high-throughput synthesis applications. Microwave-assisted reactions have been successfully performed using various acylating agents, including acetic acid, often without the need for a catalyst.[6]
Q5: Can the choice of acylating agent affect the optimal temperature?
Absolutely. The reactivity of the acylating agent is a key factor.
-
Acyl chlorides are generally the most reactive and can often be used at lower temperatures.[5]
-
Acid anhydrides are less reactive than acyl chlorides but are still effective, sometimes requiring slightly elevated temperatures.[5]
-
Carboxylic acids are the least reactive and typically require higher temperatures and often the use of a catalyst or coupling agent to proceed efficiently.[6] The direct acylation of anilines with carboxylic acids can be an attractive, environmentally friendly option, though it may necessitate harsh reaction conditions.[6]
Troubleshooting Guide
This section addresses specific challenges you may encounter during your experiments and provides a systematic approach to resolving them.
Problem 1: Low or No Product Yield
| Possible Cause | Diagnostic Check | Recommended Solution |
| Insufficient Reaction Temperature | Monitor the reaction at the current temperature using TLC or LC-MS. If there is no significant conversion of the starting material after a reasonable time, the temperature is likely too low. | Gradually increase the reaction temperature in increments of 10-20°C and continue to monitor the reaction progress. For particularly unreactive substrates, refluxing the solvent may be necessary.[5] |
| Low Reactivity of Starting Materials | Review the electronic properties of your aniline and the reactivity of your acylating agent. Electron-withdrawing groups on the aniline or the use of a weak acylating agent can lead to low reactivity.[5] | Consider switching to a more reactive acylating agent, such as an acyl chloride.[5] Alternatively, for unreactive anilines, deprotonation with a strong, non-nucleophilic base like sodium hydride (NaH) prior to adding the acylating agent can dramatically increase nucleophilicity.[5] |
| Inadequate Catalyst | If you are working with a sterically hindered or electron-deficient aniline without a catalyst, this is a likely cause. | Introduce a nucleophilic catalyst like DMAP. For extremely challenging cases, consider using coupling agents commonly employed in peptide synthesis, such as HATU.[5] |
Problem 2: Slow Reaction Rate
| Possible Cause | Diagnostic Check | Recommended Solution |
| Suboptimal Temperature | A reaction that proceeds very slowly is often an indication that the activation energy barrier is not being sufficiently overcome at the current temperature. | Increase the reaction temperature. Heating the reaction mixture can significantly accelerate the rate of acylation.[5] Consider using a higher boiling point solvent if necessary, ensuring all reactants are stable at the elevated temperature. |
| Poor Solubility | Visually inspect the reaction mixture. If the aniline substrate is not fully dissolved, the reaction will be heterogeneous and thus slower. | Choose a solvent in which all reactants are fully soluble at the desired reaction temperature. Polar aprotic solvents like DMF or DMSO can be effective for dissolving a wide range of substrates.[4] |
Problem 3: Formation of Significant Side Products
| Possible Cause | Diagnostic Check | Recommended Solution |
| Diacylation | Analyze the product mixture by LC-MS or NMR to identify a species with a mass corresponding to the addition of two acyl groups. | This is more common with highly nucleophilic anilines. Use a stoichiometric amount of the acylating agent or add it slowly to the reaction mixture to avoid a large excess at any given time.[5] |
| O-Acylation | If your aniline contains other nucleophilic groups like hydroxyls, these can also be acylated. Check for products with acylation at these positions. | N-acylation is often favored at lower temperatures. Try running the reaction at a reduced temperature to improve chemoselectivity. Alternatively, protect the other nucleophilic groups before the N-acylation step.[5] |
| Decomposition | If you observe charring or the formation of multiple unidentifiable spots on your TLC plate, especially at high temperatures, decomposition may be occurring. | Monitor the reaction closely to avoid prolonged heating. If possible, use a more reactive system (e.g., a more potent catalyst or acylating agent) that allows for lower reaction temperatures.[5] |
Kinetic vs. Thermodynamic Control
In some N-acylation reactions, there may be a possibility of forming different products based on the reaction conditions.
-
Kinetic Control : At lower temperatures and shorter reaction times, the product that forms the fastest (the kinetic product) will be the major isomer.[8][9] This product is formed via the reaction pathway with the lower activation energy.[10]
-
Thermodynamic Control : At higher temperatures and longer reaction times, the reaction may become reversible, allowing equilibrium to be established.[9] Under these conditions, the most stable product (the thermodynamic product) will predominate.[8][10]
If you are observing a mixture of products, consider adjusting the reaction temperature and time to favor the desired isomer.
Experimental Protocols
General Protocol for Optimizing Reaction Temperature for N-Acylation
-
Initial Setup : In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve the aniline (1.0 eq) in a suitable solvent (e.g., dichloromethane, acetonitrile, or DMF).
-
Reagent Addition : If using a base or catalyst, add it to the aniline solution.
-
Acylating Agent Addition : Cool the mixture to 0°C in an ice bath. Slowly add the acylating agent (1.0-1.2 eq) dropwise.
-
Initial Temperature Screening :
-
Condition A (Kinetic) : Stir the reaction at room temperature (25°C) for 2-4 hours.
-
Condition B (Thermodynamic) : Heat the reaction mixture to a moderate temperature (e.g., 50-80°C) and stir for 2-4 hours.
-
-
Monitoring : Monitor the progress of both reactions by TLC or LC-MS to determine the consumption of starting material and the formation of the product.
-
Optimization : Based on the initial results, further adjustments can be made:
-
If the reaction is slow at room temperature, gradually increase the temperature for Condition A.
-
If side products are observed at elevated temperatures, consider a lower temperature for Condition B or a shorter reaction time.
-
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification : Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizations
General Mechanism of N-Acylation of Aniline
Caption: A simplified workflow of the N-acylation of aniline.
Troubleshooting Decision Tree for Low Yield
Caption: A decision-making workflow for troubleshooting low yields.
References
- Benchchem. (2025). Technical Support Center: N-Acylation of Hindered Anilines. Benchchem.
- Benchchem. (2025). Application Notes and Protocols: N-Acylation and N-Alkylation of Halogenated Anilines. Benchchem.
- ResearchGate. (n.d.). Plausible reaction mechanism for AIBN promoted N‐acylation of anilines... ResearchGate.
- Studylib. (n.d.). N-Acetylation of Aniline: Lab Procedure & Mechanism. Studylib.
- YMER. (2023, October 12). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. YMER.
- PMC. (2024, March 26). Direct additive-free N-formylation and N-acylation of anilines and synthesis of urea derivatives using green, efficient, and reusable deep eutectic solvent ([ChCl][ZnCl2]2). PMC.
- PMC. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC.
- ResearchGate. (n.d.). Approaches for the N‐acetylation of anilines. ResearchGate.
- Studylib. (n.d.). N-Acetylation of Aniline Lab: Procedure & Questions. Studylib.
- Pearson. (n.d.). Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons. Pearson.
- Allen. (n.d.). Acylation of —NH_2 group in aniline reduces its reactivity in electrophilic substitution reactions. Allen.
- PubMed. (2002, April 15). Structure-metabolism relationships of substituted anilines: prediction of N-acetylation and N-oxanilic acid formation using computational chemistry. PubMed.
- Reddit. (2016, February 17). Mechanism of acylation of aniline with acetic anhydride? Reddit.
- ijarsct. (2025, March 15). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. ijarsct.
- Der Pharma Chemica. (n.d.). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica.
- ResearchGate. (n.d.). optimization of reaction conditions for the acylation of aniline with acetic acid using mPANI/Ag nanocomposite a. ResearchGate.
- Sciencemadness Discussion Board. (2009, January 18). question an N-acetylation of aniline, using aspirin. Sciencemadness Discussion Board.
- Chemistry LibreTexts. (2020, May 30). 20.7: Reactions of Arylamines. Chemistry LibreTexts.
- Benchchem. (2025). optimization of reaction conditions for N-alkylation of 2-nitroaniline. Benchchem.
- ACS Publications. (2017, October 20). An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. ACS Publications.
- ResearchGate. (n.d.). Effect of temperature on acylation of aniline (2 mmol) with acetic acid (2 ml). ResearchGate.
- Chemistry Steps. (2024, January 12). Reactions of Aniline. Chemistry Steps.
- New Journal of Chemistry (RSC Publishing). (2025, October 24). Acetylation of anilines, amines, and alcohols using 5%MoO 3 –SiO 2 and 5%WO 3 –ZrO 2 as mesoporous acid catalysts. New Journal of Chemistry (RSC Publishing).
- ResearchGate. (n.d.). Kinetic vs. thermodynamic product formation in the N-acyliminium ion... ResearchGate.
- Master Organic Chemistry. (2022, August 19). Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry.
- Benchchem. (2025). A Researcher's Guide to Kinetic vs. Thermodynamic Control in Chemical Reactions. Benchchem.
- Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Wikipedia.
- Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts.
Sources
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Technical Support Center: Acylation of 4-Butylaniline
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the acylation of 4-butylaniline. Our focus is to provide you with the causal logic behind experimental choices to help you minimize side products and achieve high-yield, selective N-acylation.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the acylation of 4-butylaniline. We diagnose the likely cause and provide actionable solutions grounded in chemical principles.
Question 1: I'm observing a significant amount of a second, less polar product by TLC, which I suspect is the N,N-diacylated byproduct. How can I prevent its formation?
Answer:
This is the most common issue in the acylation of aromatic amines. The formation of the N,N-diacyl byproduct occurs because the initially formed mono-acylated product, an amide, still possesses a proton on the nitrogen. This proton is acidic and can be removed by a sufficiently strong base, creating an amide anion. This anion is a potent nucleophile that can react with a second molecule of the acylating agent.[1][2]
Causality & Solution:
The key is to control the basicity of the reaction medium.
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like triethylamine (Et₃N) (pKb ≈ 3.25) are often strong enough to deprotonate the mono-acylated amide, which facilitates the second acylation.[1] The solution is to switch to a weaker base, such as pyridine (pKb ≈ 8.8). Pyridine is sufficiently basic to neutralize the acid byproduct (e.g., HCl from an acyl chloride or acetic acid from an anhydride) but is generally not strong enough to deprotonate the amide product, thus preventing the formation of the reactive amide anion.[1]
-
Stoichiometry: Avoid using a large excess of the acylating agent. A stoichiometric amount or a slight excess (1.0-1.1 equivalents) is typically sufficient. Adding the acylating agent slowly and at a reduced temperature allows it to react with the more nucleophilic 4-butylaniline before it can react with the less nucleophilic amide product.
-
Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). Higher temperatures can provide the necessary activation energy for the less favorable second acylation reaction.
Table 1: Effect of Base on Selectivity in Aniline Acylation
| Base | pKb | Typical Outcome | Rationale |
| Triethylamine | 3.25 | Mixture of mono- and di-acylated products | Strong enough to deprotonate the intermediate amide, promoting diacylation.[1] |
| Pyridine | 8.8 | Predominantly mono-acylated product | Scavenges acid byproduct without significantly deprotonating the amide.[3] |
| Sodium Acetate | 9.25 | Predominantly mono-acylated product | Weak base, effective when using anhydrides as the acylating agent. |
Question 2: My reaction is yielding a complex mixture of products, and I suspect C-acylation (ring acylation) is occurring. Why is this happening and how can I ensure selective N-acylation?
Answer:
While the nitrogen of an aniline is typically more nucleophilic than the aromatic ring, C-acylation (a Friedel-Crafts reaction) can occur under certain conditions, particularly if a Lewis acid catalyst is present.
Causality & Solution:
The amino group is a powerful activating group for electrophilic aromatic substitution (EAS). However, for a Friedel-Crafts acylation to occur, a Lewis acid catalyst (e.g., AlCl₃) is typically required. The problem is twofold:
-
Catalyst Deactivation: The basic nitrogen atom of 4-butylaniline will coordinate strongly with the Lewis acid.[4][5] This forms a complex that puts a positive charge on the nitrogen, transforming the strongly activating -NH₂ group into a powerful deactivating group, which shuts down EAS on the ring.[5]
-
Forcing Conditions: If you attempt to force the reaction with harsh conditions (high heat, strong Lewis acids), you may promote undesired side reactions on the ring, especially if some N-acylation occurs first. The resulting amide is still an ortho-, para-director, albeit a weaker one than the free amine.[6]
To ensure selective N-acylation:
-
Avoid Lewis Acids: Do not use Lewis acids like AlCl₃, FeCl₃, or ZnCl₂ if your goal is N-acylation. These are intended for C-acylation and are incompatible with free anilines.[4]
-
Use Appropriate Conditions: N-acylation can often be achieved with just the aniline and the acylating agent (like acetic anhydride), sometimes with gentle heating or the use of a weak base like pyridine to catalyze the reaction and scavenge byproducts.[3][7] Some modern, green methods even utilize microwave irradiation without any catalyst.
Question 3: My starting material is not fully consumed, but I'm already seeing byproducts when I try to push the reaction with heat or more reagent. What should I do?
Answer:
This indicates that the rate of byproduct formation is competitive with the desired reaction under forcing conditions. Simply adding more reagent or increasing the temperature will likely worsen the selectivity.
Causality & Solution:
The nucleophilicity of the starting 4-butylaniline is much higher than the product amide. The reaction should proceed cleanly if conditions are optimized. The issue may lie in the purity of reagents or the reaction setup.
-
Reagent Purity: Ensure your 4-butylaniline is pure and that your acylating agent has not hydrolyzed. Acyl chlorides and anhydrides are sensitive to moisture. Use freshly opened bottles or distill reagents if necessary. 4-Butylaniline itself can be sensitive to air and light and should be stored under nitrogen in a cool, dark place.[8]
-
Gradual Addition: As mentioned previously, the slow, dropwise addition of the acylating agent to a cooled solution of the aniline is a standard and effective technique. This maintains a low instantaneous concentration of the acylating agent, favoring reaction with the more abundant and more nucleophilic aniline.
-
Solvent Choice: Ensure you are using a dry, aprotic solvent (e.g., Dichloromethane, THF, Acetonitrile) that will not react with the acylating agent.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the acylation of 4-butylaniline? The most common side product is the N,N-diacylated aniline, resulting from the acylation of the initially formed N-acyl-4-butylaniline (amide) product.[1][2]
Q2: Which acylating agent is best? Acyl chloride or anhydride? Both acetyl chloride and acetic anhydride are effective. Acetic anhydride is often preferred as it is less volatile, less corrosive, and the byproduct is acetic acid, which is easier to handle and remove than HCl. Using acetic anhydride with a weak base like sodium acetate or simply refluxing with the aniline are common procedures.[7][9]
Q3: My 4-butylaniline starting material is a dark color. Can I still use it? Anilines are prone to air oxidation, which causes them to darken from a colorless/pale yellow liquid to orange or brown.[8] While it may still react, using discolored starting material can introduce impurities that complicate purification. It is best practice to purify the 4-butylaniline by distillation before use if it is significantly discolored.
Q4: How do I monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most effective method. Use a non-polar solvent system (e.g., 4:1 Hexanes:Ethyl Acetate). The starting 4-butylaniline will be more polar (lower Rf) than the N-acylated product due to the free amine group. The diacylated product, if formed, will be even less polar (higher Rf) than the mono-acylated product. The reaction is complete when the 4-butylaniline spot has been completely consumed.
Q5: What is the best method to purify the final N-(4-butylphenyl)acetamide? If the reaction is clean, the product often precipitates from the reaction mixture upon quenching with water.[10] The solid can then be collected by filtration and purified by recrystallization , typically from an ethanol/water mixture.[11] If oily impurities or significant side products are present, flash column chromatography on silica gel is the preferred method.[12]
Experimental Protocols
Protocol 1: High-Selectivity Mono-N-Acetylation of 4-Butylaniline
This protocol is designed to maximize the yield of the desired mono-acetylated product while minimizing diacylation.
Protocol 2: Purification by Recrystallization
-
Dissolution: Transfer the crude solid product to an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to just dissolve the solid.
-
Precipitation: While the solution is still hot, add hot deionized water dropwise until the solution becomes faintly cloudy. Add a drop or two of hot ethanol to redissolve the solid and make the solution clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold 50% ethanol/water.
-
Drying: Dry the crystals in a vacuum oven to remove residual solvent.
References
-
Liu, J., Qiu, X., Huang, X., Luo, X., Zhang, C., Wei, J., Pan, J., Liang, Y., Zhu, Y., Qin, Q., Song, S., & Jiao, N. (2019). C–C bond cleavage of secondary alcohols and amination with NaN3 under acid conditions. Nature Chemistry, 11(1), 71–77. Available at: [Link]
-
Papadopoulou, M. V., Bloomer, W. D., & Rosenfield, J. K. (2005). Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction. Tetrahedron, 61(43), 10246-10251. Available at: [Link]
-
Hunt, I. (n.d.). Ch22: EArS of aromatic amines. University of Calgary. Retrieved February 15, 2026, from [Link]
-
Papadopoulou, M. V., et al. (2005). Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction. ResearchGate. Available at: [Link]
-
Scribd. (n.d.). Reactions of Aromatic Amines. Retrieved February 15, 2026, from [Link]
-
Reddit. (2025). Acylation of amines. r/chemhelp. Retrieved February 15, 2026, from [Link]
-
OpenStax. (2023). 24.8 Reactions of Arylamines. In Organic Chemistry. Retrieved February 15, 2026, from [Link]
-
Chemistry LibreTexts. (2025). 24.8: Reactions of Arylamines. Retrieved February 15, 2026, from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2025). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Available at: [Link]
-
Filo. (2025). Explain why the acylation of aniline is not possible. Retrieved February 15, 2026, from [Link]
-
Yang, Y. M., et al. (2021). Photoinduced Acetylation of Anilines under Aqueous and Catalyst-Free Conditions. The Journal of Organic Chemistry, 86(17), 12344–12353. Available at: [Link]
-
Selby, T. (2021). acetylation aniline. YouTube. Retrieved February 15, 2026, from [Link]
-
YMER. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Available at: [Link]
-
Pearson. (n.d.). Acylation of Aniline Explained. Retrieved February 15, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Butylaniline. PubChem. Retrieved February 15, 2026, from [Link]
-
Mphahlele, M. J., et al. (2025). Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts. ResearchGate. Available at: [Link]
Sources
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- 12. 4-Butylaniline synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 2-bromo-N-(4-butylphenyl)acetamide
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and structural information through the analysis of fragmentation patterns. This guide provides an in-depth exploration of the electron ionization-mass spectrometry (EI-MS) fragmentation behavior of 2-bromo-N-(4-butylphenyl)acetamide, a compound of interest in medicinal chemistry.
This document moves beyond a simple recitation of fragmentation rules. It is designed for researchers, scientists, and drug development professionals, offering a comparative analysis grounded in established mechanistic principles. We will dissect the predicted fragmentation pathways of our target molecule, compare it with structurally related analogues, and evaluate the complementary utility of other analytical techniques.
The Molecular Blueprint: Predicting the Fragmentation of this compound
While an experimental spectrum for this compound is not publicly available, we can confidently predict its fragmentation pattern by dissecting its structure and drawing parallels with known fragmentation behaviors of similar molecules. The molecule consists of three key regions that will dictate its fragmentation under electron ionization (EI): the bromoacetyl group , the amide linkage , and the 4-butylphenyl moiety .
Expected Key Fragmentation Pathways:
-
α-Cleavage at the Carbonyl Group: The bond between the carbonyl carbon and the bromomethyl group is susceptible to cleavage. This would result in the loss of a bromine radical (•Br) or a bromomethyl radical (•CH2Br).
-
Amide Bond Cleavage: The C-N bond of the amide linkage can cleave, leading to the formation of a resonance-stabilized acylium ion or a 4-butylanilinium radical cation.
-
Benzylic Cleavage: The butyl group attached to the phenyl ring offers a prime site for benzylic cleavage. The loss of a propyl radical (•C3H7) to form a stable benzylic cation is a highly probable event.
-
McLafferty Rearrangement: The butyl chain is long enough to potentially undergo a McLafferty rearrangement, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene (butene).
-
Halogen Isotope Pattern: A crucial diagnostic feature will be the presence of isotopic peaks for bromine-containing fragments. Bromine has two major isotopes, 79Br and 81Br, in an approximate 1:1 ratio, which will result in characteristic M and M+2 peaks for any fragment ion containing a bromine atom.
The following diagram illustrates the predicted primary fragmentation pathways:
Caption: Predicted major fragmentation pathways of this compound.
A Comparative Analysis: Learning from Structural Analogs
To substantiate our predictions and understand the nuances of fragmentation, we will compare the expected fragmentation of our target molecule with the known mass spectra of several related compounds.
The Importance of the Butyl Group: Comparison with N-(4-methylphenyl)acetamide
By replacing the butyl group with a methyl group, we can isolate the fragmentation behavior of the alkyl chain. The mass spectrum of N-(4-methylphenyl)acetamide would be expected to show a prominent molecular ion peak and fragmentation primarily driven by cleavage of the amide bond and the loss of the acetyl group. The characteristic benzylic cleavage leading to the loss of a propyl radical seen in the butyl-substituted compound would be absent.
The Influence of the Halogen: Comparison with 2-chloro-N-(4-butylphenyl)acetamide
Substituting bromine with chlorine allows us to observe the effect of the halogen's nature on the fragmentation pattern. The fundamental fragmentation pathways would remain similar (α-cleavage, amide cleavage, benzylic cleavage). However, the isotopic signature would change. Chlorine has two isotopes, 35Cl and 37Cl, in an approximate 3:1 ratio, leading to M and M+2 peaks with this characteristic intensity ratio for chlorine-containing fragments. Furthermore, the C-Br bond is weaker than the C-Cl bond, suggesting that α-cleavage might be more pronounced in the bromo-compound.
The Positional Isomerism Effect: Comparison with 3-bromo-N-(4-butylphenyl)acetamide
Moving the bromine atom to the meta position on the bromoacetyl group is unlikely to significantly alter the major fragmentation pathways initiated by α-cleavage or amide bond cleavage. However, subtle differences in the relative abundances of fragment ions might be observed due to potential differences in the stability of the resulting radical cations. The fragmentation of the 4-butylphenyl moiety would remain identical.
| Compound | Key Differentiating Fragmentation | Characteristic Isotopic Pattern |
| This compound | Benzylic cleavage (loss of C3H7), McLafferty rearrangement | M/M+2 (1:1) for Br-containing fragments |
| N-(4-methylphenyl)acetamide | Absence of significant benzylic cleavage from the alkyl chain | None |
| 2-chloro-N-(4-butylphenyl)acetamide | Similar fragmentation, but potentially less α-cleavage | M/M+2 (3:1) for Cl-containing fragments |
| 3-bromo-N-(4-butylphenyl)acetamide | Largely similar fragmentation to the 2-bromo isomer | M/M+2 (1:1) for Br-containing fragments |
Beyond Mass Spectrometry: A Multi-faceted Analytical Approach
While mass spectrometry provides invaluable structural information, a comprehensive characterization of this compound necessitates a multi-technique approach.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for unambiguously determining the connectivity of atoms within the molecule.[1] ¹H NMR would provide information on the number of different types of protons and their neighboring environments, confirming the presence and substitution pattern of the aromatic ring, the butyl chain, and the bromoacetyl group. ¹³C NMR would complement this by identifying the number of unique carbon environments.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, characteristic absorption bands would be expected for the N-H stretch of the amide, the C=O stretch of the amide carbonyl group, and C-H stretches of the aromatic and aliphatic portions of the molecule.[2]
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for assessing the purity of a compound and for quantitative analysis.[3] A reversed-phase HPLC method would be suitable for separating this compound from any starting materials or byproducts. Coupling HPLC with a UV detector would allow for quantification, while coupling it to a mass spectrometer (LC-MS) would provide both separation and mass information.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (EI-MS) | Molecular weight and structural information from fragmentation | High sensitivity, detailed structural information | Molecular ion may be weak or absent |
| NMR Spectroscopy | Detailed connectivity of atoms | Unambiguous structure determination | Lower sensitivity than MS, requires pure sample |
| FTIR Spectroscopy | Identification of functional groups | Fast, non-destructive | Provides limited information on the overall structure |
| HPLC | Purity assessment and quantification | High-resolution separation, quantitative | Does not provide direct structural information |
Experimental Protocols
General GC-MS Protocol for N-Aryl Acetamides
A standard protocol for the analysis of N-aryl acetamides by gas chromatography-mass spectrometry (GC-MS) is as follows:
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a volatile solvent such as ethyl acetate or dichloromethane.
-
GC Conditions:
-
Injector: Split/splitless injector at 250 °C.
-
Column: A nonpolar or moderately polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Sources
comparing reactivity of 2-bromo vs 2-chloro-N-(4-butylphenyl)acetamide
Executive Summary
This guide provides a technical analysis comparing 2-bromo-N-(4-butylphenyl)acetamide (Compound A) and 2-chloro-N-(4-butylphenyl)acetamide (Compound B). These compounds belong to the
The core distinction lies in the leaving group ability of the halogen (
-
2-Bromo (Compound A): High reactivity, "hot" electrophile. Ideal for difficult substitutions or rapid labeling but prone to off-target promiscuity.
-
2-Chloro (Compound B): Moderate reactivity, "tuned" electrophile. Preferred for Targeted Covalent Inhibitors (TCIs) to ensure specificity and metabolic stability.
Mechanistic Analysis: The Pathway[1]
Both compounds react via a bimolecular nucleophilic substitution (
Reaction Coordinate & Orbital Theory
The reaction rate is governed by the energy of the transition state.
-
Bond Dissociation Energy (BDE): The C-Br bond (~68 kcal/mol) is significantly weaker than the C-Cl bond (~81 kcal/mol), lowering the activation energy (
) for the bromo-analog. -
LUMO Energy: The
antibonding orbital is lower in energy than the , allowing for better orbital overlap with the nucleophile's HOMO (Highest Occupied Molecular Orbital). -
Leaving Group Stability: Bromide (
) is a weaker base and a better leaving group than Chloride ( ), facilitating the departure of the halide in the transition state.
Diagram 1: Mechanistic Pathway ( )
The following diagram illustrates the reaction of the generic
Caption: Bimolecular nucleophilic substitution (
Comparative Data Profile
The following data highlights the physical and kinetic differences. Note that while the lipophilic 4-butyl tail influences binding affinity (
Table 1: Physicochemical & Kinetic Comparison
| Feature | This compound | 2-Chloro-N-(4-butylphenyl)acetamide | Impact |
| Leaving Group | Bromide ( | Chloride ( | Br is a better leaving group ( |
| C-X Bond Length | ~1.94 Å | ~1.77 Å | Longer bond = weaker overlap = easier to break. |
| C-X Bond Energy | ~68 kcal/mol | ~81 kcal/mol | Lower energy required to cleave C-Br. |
| Relative Rate ( | 100 (Normalized) | ~1 - 5 | Bromo is 20-100x faster in thiol alkylation. |
| Selectivity | Low (Promiscuous) | High (Tunable) | Br may react with off-target cysteines or histidines. |
| Metabolic Stability | Low | Moderate/High | Br is susceptible to rapid glutathione conjugation in vivo. |
Key Insight: In covalent drug design, "faster" is not always better. A warhead that is too reactive (Bromo) will bind to albumin and glutathione before reaching the target. The Chloro-analog is often preferred for "Targeted Covalent Inhibitors" (TCIs) because it requires specific positioning within the enzyme pocket to react.
Experimental Protocols
A. Synthesis of 2-Halo-N-(4-butylphenyl)acetamides
Objective: Prepare the target electrophiles from 4-butylaniline. Safety: Haloacetyl halides are lachrymators and corrosive. Perform in a fume hood.
Materials:
-
4-n-Butylaniline (1.0 eq)
-
Bromoacetyl bromide (for A) OR Chloroacetyl chloride (for B) (1.1 eq)
-
Triethylamine (TEA) or DIPEA (1.2 eq)
-
Dichloromethane (DCM), anhydrous
Protocol:
-
Dissolution: Dissolve 4-butylaniline (10 mmol) and TEA (12 mmol) in anhydrous DCM (30 mL) in a round-bottom flask. Cool to 0°C (ice bath).
-
Acylation: Dropwise add the respective haloacetyl halide (11 mmol) dissolved in DCM (5 mL) over 15 minutes. The reaction is exothermic.
-
Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Workup: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted aniline), saturated
, and brine. -
Purification: Dry over
and concentrate.-
Chloro-analog: Often recrystallizes from Hexane/EtOAc.
-
Bromo-analog: May require column chromatography if hydrolysis occurs, as it is more sensitive.
-
B. Kinetic Reactivity Assay (GSH Half-Life)
Objective: Quantify the reactivity difference using Glutathione (GSH) as a biological thiol mimic.
Protocol:
-
Preparation: Prepare a 10 mM stock of the test compound in DMSO. Prepare a 10 mM stock of GSH in Phosphate Buffer (pH 7.4).
-
Incubation: Mix Compound (50 µM final) and GSH (500 µM final, pseudo-first-order conditions) in buffer/DMSO (9:1).
-
Monitoring: Inject samples into HPLC or LC-MS at defined time points (0, 5, 15, 30, 60 min).
-
Analysis: Plot
vs. time. The slope is . -
Result: Expect
for the Bromo-analog to be minutes (<15 min), while the Chloro-analog may be hours (>60 min).
Diagram 2: Experimental Workflow
Caption: Synthesis and validation workflow. The same precursor (4-butylaniline) is split to generate both analogs, which are then normalized by purity before kinetic testing.
Application Guide: When to Use Which?
| Scenario | Recommended Analog | Rationale |
| Fragment Screening | 2-Chloro | Lower reactivity reduces false positives caused by non-specific protein labeling. |
| Target Identification (ABPP) | 2-Bromo / Iodo | High reactivity ensures labeling of low-abundance proteins or those with lower nucleophilicity. |
| Drug Candidate (TCI) | 2-Chloro | "Goldilocks" reactivity: Stable in plasma, but reactive when held in proximity to the target cysteine. |
| Synthetic Intermediate | 2-Bromo | If the next step is a difficult substitution (e.g., reacting with a bulky amine), the higher reactivity of Br drives the reaction to completion. |
References
-
Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery. (Discusses the tuning of warhead reactivity, specifically chloroacetamides vs. acrylamides).
-
Cravatt, B. F., et al. (2010). "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry." Annual Review of Biochemistry. (Details the use of haloacetamides in chemoproteomics).
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
-
Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry. (Comparative analysis of haloacetamide reactivity).
Technical Guide: Distinguishing 2-Bromo-N-(4-butylphenyl)acetamide from Process Impurities
The following technical guide details the rigorous differentiation of 2-bromo-N-(4-butylphenyl)acetamide from its synthesis-derived impurities. It is designed for researchers requiring high-purity standards for medicinal chemistry or biological assay development.
Introduction & Compound Profile
This compound (CAS: 70110-34-8) is a specialized
Ensuring the integrity of this compound requires a multi-faceted analytical approach. A single technique (like TLC) is insufficient due to the physicochemical similarity between the product and its potential impurities. This guide compares the target molecule against its three most critical contaminants:
-
4-Butylaniline (Unreacted Starting Material)
-
2-Hydroxy-N-(4-butylphenyl)acetamide (Hydrolysis Byproduct)
-
N-(4-butylphenyl)acetamide (Protodebrominated Artifact)[1]
Chemical Structure & Key Properties[3][4][5]
-
Molecular Formula:
-
Molecular Weight: 270.17 g/mol
-
Key Feature: The 1:1 isotopic ratio of
and is the primary mass spectrometric identifier.
Impurity Genesis & Profiling
Understanding where impurities come from is the first step in detection. The synthesis typically involves the Schotten-Baumann acylation of 4-butylaniline with bromoacetyl bromide.
Pathway Analysis
The following diagram maps the origin of the target compound and its critical impurities.
Figure 1: Synthetic pathway illustrating the genesis of the target compound and potential downstream impurities.
Analytical Comparison & Differentiation
This section objectively compares the analytical signatures of the target against its impurities.
A. HPLC/UPLC Performance
Methodology: Reverse-Phase Chromatography (C18). Differentiation Logic: Hydrophobicity drives separation. The butyl chain makes all species relatively non-polar, but the head group dictates the order.
| Compound | Relative Polarity | Predicted Retention Order | Detection Note |
| 2-Hydroxy Impurity | High (Polar -OH) | 1 (Elutes First) | No Br Isotope Pattern |
| 4-Butylaniline (SM) | Medium (Basic Amine) | 2 (Variable pH dependent*) | Distinct UV max (aniline vs amide) |
| Debrominated Impurity | Medium-Low | 3 | Mass = Target - 79/81 Da |
| Target Compound | Low (Lipophilic Br) | 4 (Elutes Late) | 1:1 Isotope Pattern |
| Bis-acylated Impurity | Very Low | 5 (Elutes Last) | High MW, often broad peak |
*Note: At acidic pH (0.1% Formic Acid), aniline is protonated and may elute earlier.
B. Mass Spectrometry (LC-MS)
The presence of Bromine provides the most definitive confirmation.
-
Target (2-bromo...): Shows a "Twin Peak" at M+H (270) and M+H+2 (272) with equal intensity.
-
Impurities:
C. Proton NMR ( -NMR)
NMR is the gold standard for structural validation. Focus on the Alpha-Methylene region (3.5 - 4.5 ppm).
| Region | Target Signal | Impurity Signal Differentiation |
| Singlet ~4.0 ppm | Hydroxy: Singlet shifted downfield (~4.2 ppm)Debrominated: Methyl singlet (~2.1 ppm) | |
| Aromatic | AA'BB' System | Aniline: Upfield shift due to electron-donating -NH |
| Butyl Chain | 0.9 (t), 1.3 (m), 1.6 (m), 2.6 (t) | Unlikely to change significantly unless alkyl chain is modified. |
Experimental Protocols
Protocol 1: High-Resolution HPLC Separation
Objective: Quantify purity and identify specific impurities.
-
Column: C18 Analytical Column (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5
m). -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 5% B (Equilibration)
-
2-15 min: 5%
95% B (Linear Ramp) -
15-20 min: 95% B (Wash)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic) and 210 nm (amide bond).
-
Sample Prep: Dissolve 1 mg in 1 mL ACN. Filter through 0.22
m PTFE filter.
Validation Check: If a peak appears at the same retention time as the target but lacks the Br isotope pattern in MS, it is likely the debrominated impurity (N-(4-butylphenyl)acetamide).
Protocol 2: Rapid TLC Screening
Objective: Qualitative check during synthesis workup.
-
Stationary Phase: Silica Gel 60
plates. -
Mobile Phase: Hexanes : Ethyl Acetate (3:1 v/v).
-
Visualization:
-
UV (254 nm): All aromatic spots visible.
-
Ninhydrin Stain: Specifically stains 4-butylaniline (SM) red/purple upon heating. Amides (Target) will not stain or stain very faintly.
-
KMnO
Stain: Stains oxidizable groups; useful for checking general purity.
-
Analytical Decision Logic
Use this logic flow to interpret your data and confirm the identity of your isolated material.[2]
Figure 2: Decision tree for the step-by-step identification of the target compound versus common impurities.
References
-
BenchChem. (2025).[3][4][6] Synthesis of 2-Bromo-n-(4-sulfamoylphenyl)acetamide: Technical Support & Impurity Profiling.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 94722, 2-Bromo-N-(4-methylphenyl)acetamide. (Used as structural analog reference).
-
SIELC Technologies. (2025). HPLC Separation of Bromoacetanilides and Haloacetic Acids.
-
Organic Syntheses. (2025). Preparation of N-Bromoacetamide and Related Acetanilides.[3][7][8] Org.[2][][7][8] Synth. Coll. Vol. 4.
Sources
- 1. N/A,2-bromo-N-(5-chloro-2-methoxy-4-methylphenyl)acetamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-Bromo-N-(4-bromophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-bromo-N-(4-butylphenyl)acetamide
This document provides a detailed protocol for the proper handling and disposal of 2-bromo-N-(4-butylphenyl)acetamide, a halogenated organic compound. Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. The causality behind each step is explained to empower researchers with the knowledge to manage chemical waste responsibly.
Core Principles: Hazard Identification and Risk Assessment
Understanding the inherent risks of this compound is fundamental to its safe management. As a brominated organic compound, it falls under the category of halogenated organic wastes. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from analogous brominated acetamides indicate a need for caution.
Similar compounds can cause skin, eye, and respiratory irritation.[1] Thermal decomposition of such chemicals can release hazardous gases and vapors, including hydrogen bromide and nitrogen oxides.[2] Therefore, all handling and disposal procedures must be designed to minimize exposure and prevent environmental release.
Key Chemical and Physical Properties
A summary of the essential properties of similar brominated acetamides helps in understanding their behavior and potential hazards.
| Property | Value/Information | Source |
| Molecular Formula | C₁₂H₁₆BrNO | PubChem |
| Appearance | Likely a solid crystalline powder.[2] | Thermo Fisher Scientific[2] |
| Classification | Halogenated Organic Compound | Bucknell University[3] |
| Primary Hazards | Potential for skin, eye, and respiratory irritation.[1] | Fisher Scientific[1][4] |
| Decomposition | Thermal decomposition may produce irritating and toxic gases.[2] | Thermo Fisher Scientific[2] |
Pre-Disposal Mandate: Waste Segregation
The single most critical step before disposal is the correct segregation of waste. This compound is a halogenated organic compound . As such, it must never be mixed with non-halogenated organic waste.
Causality: Halogenated wastes require specific disposal methods, typically high-temperature incineration, to ensure the complete destruction of the halogenated molecules and to scrub the resulting acidic gases (like hydrogen bromide).[3] Mixing this waste stream with non-halogenated solvents complicates the disposal process, significantly increases disposal costs, and can pose a safety risk if incompatible chemicals are mixed.[5]
Workflow for Waste Segregation
Caption: Waste segregation decision workflow.
Step-by-Step Disposal Protocols
Protocol 3.1: Disposal of Unused or Surplus Solid Chemical
-
Container Selection: Choose a chemically compatible, sealable container. A high-density polyethylene (HDPE) or glass container is appropriate. The container must be in good condition with a secure, threaded cap.[6]
-
Labeling: Before adding any waste, affix a "Hazardous Waste" tag to the container.[5] Clearly write the full chemical name, "this compound," and list any other components in the waste. Do not use abbreviations or chemical formulas.[6]
-
Transfer: Carefully transfer the solid chemical into the labeled waste container. Perform this transfer in a chemical fume hood to avoid inhaling any dust.
-
Closure: Securely close the container. It should be vapor-tight and spill-proof.[6]
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA). The container must be kept within a secondary containment bin to prevent the spread of material in case of a leak.[5]
-
Pickup Request: Once the container is full or you are finished generating this waste stream, request a pickup from your institution's Environmental Health and Safety (EHS) department.
Protocol 3.2: Disposal of Contaminated Materials
Items such as gloves, weigh boats, and paper towels that are contaminated with this compound must also be treated as hazardous waste.
-
Collection: Place all contaminated solid waste into a designated, clearly labeled, leak-proof bag or container. This is often a durable plastic bag placed inside a rigid container.
-
Labeling: The container must be labeled as "Hazardous Waste" and should specify the contaminant (e.g., "Debris contaminated with this compound").
-
Disposal: This container should be sealed and disposed of through your institution's EHS department, following the same procedure as for the pure chemical waste.
Emergency Procedures: Spill Management and Decontamination
In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.
Protocol 4.1: Small Spill Cleanup (less than 10g)
-
Alert Personnel: Immediately notify others in the vicinity of the spill.[7]
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of nitrile gloves.[8]
-
Containment: Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent pad.[8] Do not use combustible materials like paper towels to absorb the bulk of the spill initially.
-
Collection: Carefully sweep or scoop the absorbed material and spilled solid into a designated hazardous waste container.[1][9] Avoid creating dust.
-
Decontamination: Wipe the spill area with a cloth or paper towels dampened with a suitable solvent (such as ethanol or isopropanol), working from the outside in. Place the used towels into the hazardous waste container.
-
Final Cleaning: Wash the area with soap and water.[10]
-
Disposal: Seal and label the waste container as "Spill debris with this compound" and arrange for disposal through EHS.
-
Hygiene: Remove and dispose of contaminated gloves and wash your hands thoroughly.
Workflow for Spill Response
Caption: Step-by-step spill cleanup workflow.
Trustworthiness and Self-Validation
This guide is built upon established principles of chemical waste management and data from analogous compounds. The core directive—classifying this compound as a halogenated organic waste—is the most critical self-validating step. By adhering to this classification, you are aligning with the stringent disposal requirements for such chemicals, ensuring a conservative and safe approach even in the absence of a specific SDS for this novel compound. Always consult your institution's specific waste management guidelines, as they are tailored to local regulations and facilities.
References
-
Electronic Code of Federal Regulations (eCFR). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]
-
Bucknell University. Hazardous Waste Segregation. [Link]
-
California Code of Regulations. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32. [Link]
-
Capot Chemical Co., Ltd. MSDS of 2-Bromo-N-methyl-N-(4-nitrophenyl)acetamide. [Link]
-
McMaster University. Spill Clean-up Protocol. [Link]
-
Temple University. Halogenated Solvents in Laboratories. [Link]
-
Kent State University. Cleaning up a spill. [Link]
-
Braun Research Group, University of Illinois. Halogenated Organic Liquids - Standard Operating Procedure. [Link]
-
Clarkson University. Chemical Spill Procedures. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. bucknell.edu [bucknell.edu]
- 4. synquestlabs.com [synquestlabs.com]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. biosafety.mcmaster.ca [biosafety.mcmaster.ca]
- 8. Cleaning up a spill | Compliance and Risk Management [kent.edu]
- 9. capotchem.cn [capotchem.cn]
- 10. lin-web.clarkson.edu [lin-web.clarkson.edu]
Personal protective equipment for handling 2-bromo-N-(4-butylphenyl)acetamide
An In-Depth Guide to the Safe Handling of 2-bromo-N-(4-butylphenyl)acetamide
Foreword: A Proactive Approach to Laboratory Safety
As scientists, our primary commitment is to rigorous and reproducible research. This commitment is fundamentally intertwined with an unwavering dedication to safety. The following guide addresses the specific operational handling of this compound, a compound that, while valuable in synthetic chemistry, requires meticulous handling due to its potential hazards as an alkylating agent. This document moves beyond a simple checklist, providing a procedural and intellectual framework to ensure your safety and the integrity of your work. We will explore not just the "what" but the "why" behind each recommendation, fostering a culture of informed caution.
Hazard Analysis: Understanding the Reactivity of α-Bromoacetamides
This compound belongs to the α-haloacetamide class of reagents. The key to its reactivity and associated hazards lies in the carbon-bromine bond adjacent to a carbonyl group. This configuration makes the compound a potent electrophile and an effective alkylating agent.
Mechanism of Hazard: Alkylating agents can react with a wide range of biological nucleophiles, including DNA, RNA, and proteins. This indiscriminate reactivity is the root of their toxicity, leading to potential irritation, sensitization, and mutagenic effects. The primary routes of exposure in a laboratory setting are dermal contact, eye contact, and inhalation of dust or aerosolized particles.
Due to the lachrymatory (tear-inducing) nature common to α-bromoamides, immediate and severe irritation upon exposure is a distinct possibility. Therefore, all handling procedures must be designed to prevent any direct contact with the substance.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not a static choice but a dynamic risk assessment based on the scale and nature of the procedure. The following recommendations establish a baseline for handling this compound in solid and solution forms.
Standard Laboratory Operations (Weighing, Solution Preparation)
For routine tasks involving small quantities (milligram to gram scale) of the solid compound, the following PPE is mandatory:
| PPE Component | Specification | Rationale |
| Primary Gloves | Nitrile (minimum 4 mil thickness) | Provides primary protection against incidental contact. Nitrile offers good resistance to a broad range of chemicals for short-duration tasks. |
| Secondary Gloves | Neoprene or thicker nitrile | Worn over primary gloves, this layer provides additional chemical resistance and mechanical protection. It is crucial for handling solutions where solvent penetration is a concern. |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields | Protects against splashes and projectiles. This is the absolute minimum requirement. |
| Face Protection | Full-face shield | Required when handling the solid. Protects the entire face from splashes and prevents inhalation of airborne particles during weighing or transfer. |
| Lab Coat | 100% Cotton or flame-resistant material with knit cuffs | Protects skin and personal clothing from contamination. Knit cuffs ensure a snug fit around the inner gloves. |
| Respiratory | N95 Respirator or higher | Required when handling the solid outside of a certified chemical fume hood. Protects against inhalation of fine powder. |
High-Risk Operations (Reactions, Chromatography, Rotovapping)
For procedures involving larger quantities, heating, or the potential for aerosolization, an upgraded PPE protocol is essential.
| PPE Component | Specification | Rationale |
| Gloves | Heavy-duty neoprene or butyl rubber gloves | These materials offer superior resistance to a wider range of organic solvents and reagents for extended periods. |
| Eye & Face Protection | Full-face shield worn over chemical splash goggles | Provides maximum protection against splashes, vapor, and unexpected releases of pressure. |
| Body Protection | Chemical-resistant apron worn over the lab coat | Offers an additional barrier of protection for the torso against spills of solutions. |
| Respiratory | Half-mask or full-face respirator with organic vapor cartridges | Recommended when working with concentrated solutions or during procedures with a high potential for vapor generation outside of a fume hood. |
Operational Plan: From Benchtop to Waste
A safe workflow encompasses every step from material acquisition to final disposal. The following procedural flowchart outlines the critical control points for handling this compound.
Caption: Workflow for Handling this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Always work within a certified chemical fume hood with a face velocity of 80-120 feet per minute.
-
Cover the work surface with absorbent, plastic-backed paper to contain any spills.
-
Assemble all necessary glassware and reagents before handling the compound.
-
-
Weighing and Transfer:
-
When weighing the solid, use a microbalance inside the fume hood or a draft shield to prevent air currents from dispersing the powder.
-
Use anti-static weighing boats or paper to minimize clinging and potential for dust generation.
-
Carefully transfer the solid to the reaction vessel using a powder funnel.
-
-
In Solution:
-
Add solvents slowly and with gentle agitation to avoid splashing.
-
Keep the reaction vessel capped or covered to the extent possible during the procedure.
-
Emergency Response: Immediate and Decisive Action
In the event of an exposure, time is critical. All personnel must be familiar with the location and operation of emergency showers and eyewash stations.
Caption: Emergency Response Protocol for Accidental Exposure.
Disposal Plan: Responsible Waste Management
Chemical waste disposal is a regulated process that ensures environmental and personnel safety.
-
Solid Waste: All contaminated consumables, including gloves, weigh paper, absorbent pads, and silica gel from chromatography, must be placed in a clearly labeled, sealed hazardous waste container designated for "Halogenated Organic Solids."
-
Liquid Waste: All solutions containing this compound must be collected in a sealed, properly labeled hazardous waste container for "Halogenated Organic Liquids."
-
Never mix halogenated waste with non-halogenated waste streams. This is critical for proper incineration and disposal by environmental health and safety (EHS) professionals.
-
Decontamination: Glassware should be rinsed with a suitable organic solvent (e.g., acetone, ethanol) in the fume hood. This rinsate must be collected as halogenated liquid waste. Following the initial rinse, glassware can be washed using standard laboratory procedures.
By adhering to these rigorous protocols, you mitigate the inherent risks associated with this compound, ensuring a safe and productive research environment. Always consult your institution's specific EHS guidelines, as they are the ultimate authority for your operations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
